molecular formula C8H13NO2 B1502228 Arecaidine-d5 CAS No. 131448-17-4

Arecaidine-d5

Cat. No.: B1502228
CAS No.: 131448-17-4
M. Wt: 160.22 g/mol
InChI Key: HJJPJSXJAXAIPN-GGCIUVQJSA-N
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Description

Arecaidine-d5 is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Arecaidine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arecaidine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131448-17-4

Molecular Formula

C8H13NO2

Molecular Weight

160.22 g/mol

IUPAC Name

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D

InChI Key

HJJPJSXJAXAIPN-GGCIUVQJSA-N

SMILES

CN1CCC=C(C1)C(=O)O

Isomeric SMILES

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC

Canonical SMILES

CN1CCC=C(C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Arecaidine and the Role of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Isotopic Purity of Arecaidine-d5

Arecaidine, an alkaloid found in the nuts of the Areca catechu palm, is a compound of significant interest in neuroscience and pharmacology.[1][2] Structurally, it is N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid and is known to function as a GABA reuptake inhibitor.[1][3] Its activity at GABA receptors gives it potential sedative effects and influence over neurological processes.[1][4] In research and drug development, particularly in pharmacokinetic and metabolic studies, isotopically labeled analogues of such compounds are invaluable tools.

Deuterium labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy. This substitution can alter metabolic pathways (the "deuterium kinetic isotope effect") or, more frequently, serve as a tracer for tracking the molecule's fate in vivo and in vitro.[5] Arecaidine-d5 is the deuterated analogue of Arecaidine, designed for use as an internal standard in quantitative mass spectrometry-based analyses or as a tool in metabolic research.[6][7]

This guide provides a detailed technical overview of the chemical structure of Arecaidine-d5 and the critical analytical methodologies required to verify its isotopic purity, ensuring its reliability for scientific applications.

PART 1: A Comparative Look at Chemical Structures: Arecaidine vs. Arecaidine-d5

A precise understanding of the molecular structure and the specific locations of isotopic labels is fundamental to the use of any deuterated compound.

Arecaidine:

  • Systematic Name: 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid[1]

  • Common Names: N-Methylguvacine, Arecaine[1]

  • Chemical Formula: C₇H₁₁NO₂

  • Molar Mass: 141.170 g·mol⁻¹[1]

Arecaidine-d5:

  • Systematic Name: 1-(Methyl-d3)-1,2,5,6-tetrahydropyridine-3-carboxylic-2,6-d2 acid[7]

  • Chemical Formula: C₇H₆D₅NO₂

  • Molecular Weight (as Hydrobromide salt): 227.11 g·mol⁻¹[6][8]

  • Deuterium Labeling: The "-d5" designation indicates that five hydrogen atoms have been replaced with deuterium. Based on its systematic name, these substitutions are located at:

    • The N-methyl group (CD₃)

    • Positions 2 and 6 on the tetrahydropyridine ring.

The structural difference is visualized below:

Caption: Chemical structures of Arecaidine and its deuterated analogue, Arecaidine-d5.

PART 2: The Imperative of Isotopic Purity

For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity. This is a critical parameter that defines the quality and reliability of the material.[9]

Core Concepts:

  • Isotopic Purity: Refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms.[9] For Arecaidine-d5, a high isotopic purity (e.g., 99%) means that 99% of the molecules are indeed the d5 species.

  • Isotopic Enrichment: A more granular term, this refers to the percentage of deuterium at a specific labeled position.[10] For instance, a starting material with 99% enrichment means there is a 99% probability of finding a deuterium atom at any given labeled site.[10]

  • Isotopologues: Due to the practical impossibility of achieving 100% isotopic enrichment during synthesis, any sample of a deuterated compound is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[10] A sample of Arecaidine-d5 will inevitably contain small amounts of d4, d3, d2, d1, and even d0 (unlabeled) species. Regulatory agencies and sound scientific practice demand the rigorous quantification of these isotopologues.[10]

PART 3: A Dual-Pronged Approach to Isotopic Purity Verification

A robust and self-validating system for determining isotopic purity relies on the synergistic use of two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

G Sample Arecaidine-d5 Sample MS High-Resolution Mass Spectrometry (HRMS) Provides Species Abundance Sample->MS NMR Nuclear Magnetic Resonance (NMR) Confirms Label Position & Enrichment Sample->NMR MS_Result Quantification of d5, d4, d3... Isotopologue Distribution MS->MS_Result NMR_Result Verification of D at N-CH₃, C2, C6 Absence of ¹H Signals NMR->NMR_Result Report Certificate of Analysis Isotopic Purity Report MS_Result->Report NMR_Result->Report

Caption: Analytical workflow for comprehensive isotopic purity assessment of Arecaidine-d5.

Mass Spectrometry: Quantifying Isotopologue Distribution

Causality Behind Experimental Choice: Mass spectrometry is the premier technique for determining isotopic purity because it directly measures the mass-to-charge ratio (m/z) of ions. Since each isotopologue (d5, d4, etc.) has a unique molecular weight, MS can separate and quantify the relative abundance of each species.[10] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential to resolve the small mass differences between isotopologues and to separate them from any potential chemical impurities.[11][12]

Experimental Protocol: LC-ESI-HRMS Analysis

  • Sample Preparation: Dissolve a precise amount of Arecaidine-d5 in a suitable solvent (e.g., methanol/water mixture) to a concentration of ~1 µg/mL.

  • Chromatographic Separation: Inject the sample into an LC system (e.g., UPLC) to separate the analyte from non-volatile impurities.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument must be calibrated to ensure high mass accuracy.

  • Data Processing:

    • Identify the retention time for Arecaidine-d5.

    • Extract the mass spectrum across this chromatographic peak.

    • Generate Extracted Ion Chromatograms (EICs) for the theoretical m/z of each isotopologue ([d5+H]⁺, [d4+H]⁺, [d3+H]⁺, etc.).

    • Integrate the peak area for each EIC.

  • Calculation: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[12] The percentage of the desired d5 species is determined by the formula:

    • % d5 Abundance = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] x 100

Data Presentation: Expected m/z Values

IsotopologueFormula of Ion [M+H]⁺Theoretical Monoisotopic Mass [M+H]⁺
Arecaidine-d0C₇H₁₂NO₂⁺142.0863
Arecaidine-d1C₇H₁₁DNO₂⁺143.0926
Arecaidine-d2C₇H₁₀D₂NO₂⁺144.0988
Arecaidine-d3C₇H₉D₃NO₂⁺145.1051
Arecaidine-d4C₇H₈D₄NO₂⁺146.1114
Arecaidine-d5 C₇H₇D₅NO₂⁺ 147.1176
NMR Spectroscopy: Confirming Label Position and Enrichment

Causality Behind Experimental Choice: While MS confirms that the sample is predominantly d5, it does not inherently confirm where the deuterium atoms are located. NMR spectroscopy provides this crucial structural information.[5] By analyzing the NMR spectrum, we can verify the positions of deuterium incorporation by observing the absence of corresponding proton signals. ¹H-NMR is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample, allowing for an accurate calculation of isotopic enrichment.[10]

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of Arecaidine-d5 in a suitable deuterated solvent (e.g., D₂O or MeOD). Add a known quantity of a certified internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5-7 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing:

    • Reference the spectrum to the residual solvent peak.

    • Carefully integrate the signal from the internal standard.

    • Integrate the residual proton signals at the positions expected to be deuterated (N-methyl, positions 2 and 6).

    • Integrate a signal from a non-deuterated position on the Arecaidine molecule (e.g., the vinyl proton at position 4 or the protons at position 5).

  • Calculation: The isotopic enrichment at a specific site is calculated by comparing the integral of the residual proton signal at that site to the integral of a fully protonated site within the molecule or to the internal standard.

    • Enrichment % = (1 - [Integral(residual H) / Integral(reference H)]) x 100

Data Presentation: Expected ¹H-NMR Signal Changes

PositionArecaidine (Approx. δ, ppm)Arecaidine-d5 (Expected Observation)
N-CH₃~2.4Signal significantly diminished or absent
H-2~3.3Signal significantly diminished or absent
H-4~6.8Signal present (serves as reference)
H-5~2.5Signal present (serves as reference)
H-6~3.0Signal significantly diminished or absent

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The utility of Arecaidine-d5 in demanding research applications is entirely dependent on a thorough and accurate characterization of its chemical structure and isotopic purity. A superficial analysis is insufficient. The integrated analytical approach—employing high-resolution mass spectrometry to quantify the distribution of isotopologues and NMR spectroscopy to confirm the specific sites of deuterium labeling—provides a self-validating system that ensures the material's integrity.[5][9] This dual verification is not merely a quality control measure; it is a fundamental requirement for generating reproducible, trustworthy, and authoritative scientific data.

References

  • Arecaidine - Wikipedia. Wikipedia. [Link]

  • Arecaidine: Significance and symbolism. World History Encyclopedia. [Link]

  • Arecoline - American Chemical Society. American Chemical Society. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Royal Society of Chemistry. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. National Institutes of Health. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. Almac Group. [Link]

  • Biological Effects and Biomedical Applications of Areca Nut and Its Extract - PMC. National Center for Biotechnology Information. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • CAS No : 2468639-30-5 | Product Name : Arecaidine-d5 Hydrobromide | Pharmaffiliates. Pharmaffiliates. [Link]

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Introduction: The Role of Isotopic Labeling in Alkaloid Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Arecaidine-d5 (CAS: 131448-17-4)

Arecaidine-d5 is the deuterium-labeled form of Arecaidine, a psychoactive alkaloid naturally found in the areca nut, the fruit of the Areca catechu palm.[1][2] Arecaidine itself is a primary metabolite of arecoline, the most abundant alkaloid in the nut, formed through hydrolysis.[1][3] In the complex matrix of biological samples and commercial areca products, accurately quantifying specific alkaloids is a significant analytical challenge. Arecaidine-d5 (CAS Number: 131448-17-4) serves as a critical tool for researchers, particularly as an internal standard for quantitative analysis by mass spectrometry.[4][5] Its five deuterium atoms give it a distinct mass-to-charge ratio from its unlabeled counterpart, without significantly altering its chemical behavior. This property is the cornerstone of the isotope dilution method, which allows for highly accurate and precise quantification by correcting for sample loss and matrix effects during analysis. This guide provides a comprehensive overview of the properties, applications, and analytical methodologies associated with Arecaidine-d5 for researchers in pharmacology, toxicology, and drug development.

Physicochemical and Handling Properties

The accurate application of Arecaidine-d5 begins with a thorough understanding of its fundamental properties and proper handling procedures. These characteristics are essential for preparing accurate standard solutions and ensuring the compound's stability.

PropertyValueSource(s)
CAS Number 131448-17-4[6][7][8]
Synonyms 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid[8]
Molecular Formula C₇H₆D₅NO₂[7]
Molecular Weight 146.20 g/mol (Free Base)[8]
Molecular Weight (HBr Salt) 227.11 g/mol [6][9][10]
Appearance Tan Solid[9][11]
Chemical Purity Typically ≥98%[6]
Isotopic Purity Typically ≥99% (d5 enrichment)[6]
Solubility Soluble in Water and Methanol[9]
Storage Conditions -20°C for long-term stability[9][10]

Handling Precautions: Small volumes of the powdered compound may become entrapped in the product vial's cap during shipment. It is recommended to briefly centrifuge the vial before opening to ensure all material is collected at the bottom.[9] As with all areca alkaloids, this compound should be handled with appropriate personal protective equipment, as the unlabeled form is toxic.[4]

Biological Context and Mechanism of Action

To appreciate the utility of Arecaidine-d5, one must understand the biological role of its non-labeled analogue, Arecaidine. Arecaidine is a potent inhibitor of gamma-aminobutyric acid (GABA) reuptake.[1][12] By blocking the GABA transporters, it increases the concentration of GABA in the synaptic cleft, leading to sedative effects.[1] This mechanism contrasts with its precursor, arecoline, which is a cholinergic agonist that stimulates the parasympathetic nervous system.[13]

The metabolism of arecaidine is complex and involves multiple pathways, including N-oxidation, the formation of mercapturic acid conjugates, and conjugation with glycine or glycerol.[3][14] A significant metabolic route is the reduction of the carbon-carbon double bond to form N-methylnipecotic acid.[14][15] The existence of these numerous metabolites underscores the necessity of stable isotope-labeled standards like Arecaidine-d5 for accurately tracing and quantifying the parent compound and its metabolic fate in complex biological systems.[14]

Metabolic Relationship Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis Metabolites Metabolites Arecaidine->Metabolites Metabolic Pathways (e.g., Reduction, Conjugation)

Metabolic conversion of Arecoline to Arecaidine and its subsequent metabolites.

Analytical Applications & Methodologies

The primary and most critical application of Arecaidine-d5 is as an internal standard in isotope dilution mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS). This technique is the gold standard for quantitative analysis in complex matrices.

Principle of Isotope Dilution Mass Spectrometry

The core principle relies on adding a known quantity of the stable isotope-labeled standard (Arecaidine-d5) to an unknown sample at the earliest stage of sample preparation.[4] The labeled standard is nearly chemically identical to the endogenous analyte (Arecaidine), so it behaves identically during extraction, cleanup, and chromatographic separation. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the standard are easily distinguished by their mass difference. The concentration of the analyte is then determined by the ratio of the signal from the analyte to the signal from the standard, which remains constant regardless of sample loss.

Experimental Protocol: Quantitative Analysis of Arecaidine using LC-MS/MS

This protocol provides a validated methodology for the quantification of areca alkaloids in liquid extracts using Arecaidine-d5 as an internal standard.

1. Preparation of Standard Solutions:

  • Accurately weigh the Arecaidine-d5 standard. Use of an "Exact Weight" certificate, if provided by the vendor, is recommended for highest accuracy.[10]

  • Prepare a stock solution in a suitable solvent such as methanol or water.

  • Perform serial dilutions to create working standard solutions and calibration curve standards.

2. Sample Preparation:

  • For a liquid sample (e.g., biological fluid, product extract), transfer a precise volume (e.g., 10 µL) into a clean vial.[5]

  • Internal Standard Spiking: Add a fixed amount of the Arecaidine-d5 internal standard to the sample. For example, add 50 ng of Arecaidine-d5.[5] This step is critical and must be done for every sample, calibrator, and quality control sample.

  • Dilute the final mixture to a suitable volume (e.g., 1000 µL) with an appropriate diluent, such as 1% trifluoroacetic acid (TFA) in water, to ensure compatibility with the LC mobile phase.[5]

  • Vortex the sample to ensure homogeneity.

3. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 8 µL) of the prepared sample into the LC-MS/MS system.[5]

  • The system will chromatographically separate the alkaloids before they enter the mass spectrometer.

  • The mass spectrometer will be set to monitor the specific mass transitions for both Arecaidine and Arecaidine-d5 (Selected Reaction Monitoring or SRM).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Arecaidine / Arecaidine-d5) against the known concentrations of the calibration standards.

  • Calculate the concentration of Arecaidine in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample (e.g., Biofluid, Extract) Spike Spike with known amount of Arecaidine-d5 Sample->Spike Dilute Dilute and Vortex Spike->Dilute LC LC Separation Dilute->LC Inject MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Arecaidine / Arecaidine-d5) MS->Ratio Quant Quantify against Calibration Curve Ratio->Quant

Workflow for quantitative analysis using Arecaidine-d5 as an internal standard.
Protocol: Verification of Isotopic Purity and Identity

It is good practice to verify the identity and isotopic enrichment of a new batch of labeled standard. This ensures the integrity of the quantitative data generated.

1. High-Resolution Mass Spectrometry (HR-MS):

  • Objective: To confirm the exact mass and isotopic distribution.

  • Methodology: Infuse a dilute solution of Arecaidine-d5 directly into an HR-MS instrument (e.g., TOF or Orbitrap).

  • Expected Outcome: The resulting spectrum should show a mass cluster centered at the expected mass for the deuterated compound (e.g., [M+H]⁺ of ~147.11 Da). The relative intensity of the M+0 peak (unlabeled Arecaidine) should be very low, consistent with the specified isotopic purity.[16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the positions of deuterium labeling and quantify enrichment at each site.[17]

  • ¹H NMR Analysis: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the protons on the N-methyl group and at the C2 and C6 positions of the pyridine ring. The degree of deuteration can be estimated by comparing the integration of any residual proton signals to the integrals of non-deuterated positions.

  • ²H NMR Analysis: A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the labeled positions, providing direct confirmation of deuterium incorporation.

Conclusion

Arecaidine-d5 (CAS: 131448-17-4) is an indispensable tool for scientific research into areca nut alkaloids. Its role as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability required to quantify Arecaidine in complex biological and commercial samples. By enabling precise measurement, Arecaidine-d5 facilitates critical research in toxicology, pharmacology, and public health, helping to elucidate the metabolic fate and biological effects of one of the world's most commonly used psychoactive substances.

References

  • Volgin AD, Bashirzade A, Amstislavskaya TG, et al. DARK Classics in Chemical Neuroscience: Arecoline. ACS Chem Neurosci. 2019;10(5):2176–2185. [Link]

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  • Chemsrc. Arecaidine-d5. [Link]

  • Wang ZH, Guo ZY, Luo YH, et al. A review of the traditional uses, pharmacology, and toxicology of areca nut. Phytomedicine. 2024;134:156005. [Link]

  • Taylor & Francis. Arecaidine – Knowledge and References. [Link]

  • Wikipedia. 17-4 stainless steel. [Link]

  • Giri S, Idle JR, Chen C, et al. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chem Res Toxicol. 2006;19(6):818-827. [Link]

  • MDPI. Biological Effects and Biomedical Applications of Areca Nut and Its Extract. [Link]

  • Franke AA, Li X, Lai JF. Metabolism of the areca alkaloids - toxic and psychoactive constituents of the areca (betel) nut. Expert Opin Drug Metab Toxicol. 2021;17(11):1283-1296. [Link]

  • Jain A, Jeevaragah A, El-Khoury JM. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2017;41(5):429-436. [Link]

  • Jain A, Jeevaragah A, El-Khoury JM. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. J Anal Toxicol. 2017;41(5):429-436. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46780474, Arecaidine-d5. [Link]

  • Chen YL, Lee CC, Chen YF, et al. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Cancer Epidemiol Biomarkers Prev. 2014;23(2):359-367. [Link]

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  • ResearchGate. LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. [Link]

  • ResearchGate. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. [Link]

  • Pharmaffiliates. Arecaidine-d5 Hydrobromide. [Link]

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  • ResearchGate. The NMR spectra of PAP1b in D2O. [Link]

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  • Fulmer GR, Miller AJM, Sherden NH, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176–2179. [Link]

  • Zhang Y, Yang L, Liu Y, et al. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. Sci Rep. 2024;14(1):9405. [Link]

  • ResearchGate. The proposed fragmentation pathways of arecoline (a); catechin (b) and valine (c) in positive ion mode. [Link]

  • Maylin GA, Fenger C, Cui L, et al. Synthesis and characterization of d5 -barbarin for use in barbarin-related research. Drug Test Anal. 2023;15(4):427-434. [Link]

  • Kellenbach E, Haasnoot CA, van der Marel GA, et al. Preparation and Heteronuclear 2D NMR Spectroscopy of a DNA Dodecamer Containing a Thymidine Residue With a Uniformly 13C-labeled Deoxyribose Ring. Eur J Biochem. 1991;198(2):389-396. [Link]

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metabolic pathway of arecoline to arecaidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Bio-Transformation of Arecoline to Arecaidine: Mechanisms, Kinetics, and Analytical Validation

Executive Summary

This technical guide delineates the metabolic hydrolysis of arecoline (the primary alkaloid of Areca catechu) to arecaidine. Unlike oxidative Phase I reactions typically driven by Cytochrome P450s, this pathway is governed by hydrolytic cleavage via Human Carboxylesterase 1 (hCES1) . Understanding this conversion is critical for drug development and toxicology, as arecaidine exhibits distinct pharmacological properties—acting as a potent GABA uptake inhibitor and a pro-fibrotic agent—compared to the muscarinic agonist profile of its parent compound, arecoline.

Mechanistic Enzymology: The CES1 Dominance

The metabolic clearance of arecoline is a high-capacity, low-affinity process restricted primarily to the liver.

The Hydrolytic Reaction

Arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) contains a methyl ester moiety. Upon entering the hepatocyte, this ester is targeted by serine esterases. The reaction yields arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) and methanol.

Isoform Specificity (CES1 vs. CES2)

Experimental data confirms that hCES1 is the sole significant driver of this reaction in humans.

  • hCES1: Highly expressed in the liver; prefers substrates with small alcohol groups and large acyl groups. It efficiently hydrolyzes arecoline.

  • hCES2: Predominant in the intestine; prefers large alcohol groups. It shows negligible activity toward arecoline.

Implication for Researchers: First-pass metabolism is hepatic, not intestinal. Oral bioavailability models must account for high hepatic extraction ratios (


) driven by CES1 abundance.
Pathway Visualization

The following diagram illustrates the molecular transformation and enzyme specificity.

MetabolicPathway cluster_kinetics Kinetic Parameters Arecoline Arecoline (Methyl Ester) Arecaidine Arecaidine (Carboxylic Acid) Arecoline->Arecaidine Hydrolysis Methanol Methanol (Byproduct) Arecoline->Methanol Enzyme hCES1 (Liver) Enzyme->Arecoline Catalysis Stats Km > 8000 µM Vmax ≈ 783 nmol/min/mg High Capacity / Low Affinity

Figure 1: The hydrolytic conversion of Arecoline to Arecaidine mediated by hCES1. Note the high Km value, indicating the system is difficult to saturate under physiological conditions.

Experimental Protocol: In Vitro Validation

To study this pathway, researchers must use a self-validating system that prevents spontaneous chemical hydrolysis (which occurs in alkaline pH) and isolates enzymatic activity.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant hCES1.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid pH > 8.0 to prevent chemical hydrolysis.

  • Inhibitors (Controls):

    • Simvastatin (Generic CES inhibitor): Expect >95% inhibition.

    • Loperamide (CES2 specific): Expect <5% inhibition (Negative Control).

Workflow Methodology
  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Arecoline (substrate) to final concentrations (range 10–5000 µM for kinetic determination).

  • Sampling: At designated time points (0, 5, 10, 15, 30 min), remove aliquots.

  • Quenching (Critical Step): Immediately transfer aliquot into ice-cold Acetonitrile containing 5% Formic Acid .

    • Why? Acidification protonates the ester, stabilizing it against spontaneous hydrolysis and denaturing the CES enzyme instantly.

  • Centrifugation: 15,000 x g for 10 min at 4°C to pellet proteins. Collect supernatant for LC-MS/MS.

ExperimentalWorkflow Step1 1. HLM Preparation (0.5 mg/mL, pH 7.4) Step2 2. Substrate Addition (Arecoline 10-5000 µM) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Acid Quench (ACN + 5% Formic Acid) Step3->Step4 Time Points Step5 5. LC-MS/MS Analysis (Quantify Arecaidine) Step4->Step5 Supernatant

Figure 2: Step-by-step workflow for in vitro metabolic stability assessment. The acid quench is the critical control point.

Analytical Validation: LC-MS/MS Quantification

Quantification requires high specificity due to the polarity of the metabolites.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm or Sepax Sapphire).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[1][2][3]

  • Gradient: High aqueous start (5% B) is required to retain the polar Arecaidine, ramping to 90% B for elution.

Mass Spectrometry (MRM) Parameters

Use Positive Electrospray Ionization (ESI+).[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Arecoline 156.253.2Quantifier~25
156.2141.2Qualifier~15
Arecaidine 142.244.2Quantifier~20
142.2124.2Qualifier~18
Arecoline-d5 161.253.2Internal Std~25

Data Source: Validated against standard pharmacokinetic protocols (See References [3], [5]).

Translational Toxicology: From Hydrolysis to Fibrosis

The conversion to arecaidine is not merely a detoxification step; it activates a secondary toxicity pathway linked to Oral Submucous Fibrosis (OSF) .

The Fibrosis Cascade

While arecoline stimulates muscarinic receptors, its metabolite arecaidine acts on fibroblasts.

  • GABA Transporter Inhibition: Arecaidine inhibits GAT1 and GAT3, increasing local GABA concentrations.

  • TGF-

    
     Upregulation:  Chronic exposure leads to the upregulation of Transforming Growth Factor-beta (TGF-
    
    
    
    ).
  • Smad Activation: TGF-

    
     triggers the phosphorylation of Smad2/3.[5]
    
  • Collagen Deposition: The p-Smad complex translocates to the nucleus, promoting the transcription of pro-fibrotic genes (Collagen Type I,

    
    -SMA), leading to the cross-linking characteristic of OSF.
    

FibrosisPathway Arecaidine Arecaidine (Metabolite) GAT Inhibition of GABA Uptake (GAT1/GAT3) Arecaidine->GAT TGF TGF-β Upregulation GAT->TGF Signaling Cascade Smad Smad2/3 Phosphorylation TGF->Smad Fibrosis Collagen Type I / α-SMA (Fibrosis) Smad->Fibrosis Transcription

Figure 3: The downstream toxicological pathway of arecaidine leading to tissue fibrosis.

References

  • Myers, A. L., et al. (2024).[6] In vitro hydrolysis of areca nut xenobiotics in human liver.[6][7] Drug Metabolism and Pharmacokinetics.[3][7][8] Link

  • Patterson, T. A., & Kyerematen, G. A. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Link

  • Chen, X., et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pant, I., et al. (2012). Activation of TGF-β pathway by areca nut constituents: a possible cause of oral submucous fibrosis.[9][10] Journal of Oral Pathology & Medicine. Link

  • Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. Journal of Analytical Toxicology. Link

Sources

Stability of Deuterated Areca Nut Alkaloids in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability mechanisms, storage protocols, and validation workflows for deuterated areca nut alkaloids in solution.

Technical Guide & Whitepaper

Executive Summary

The accurate quantification of areca nut alkaloids—Arecoline, Arecaidine, Guvacoline, and Guvacine —in biological matrices relies heavily on Isotope Dilution Mass Spectrometry (IDMS). The integrity of this analysis is directly tied to the stability of the deuterated internal standards (IS), specifically Arecoline-d5 and Arecaidine-d5 .

Unlike simple organic molecules, these alkaloids present a dual stability risk:

  • Chemical Instability: The methyl ester moiety in Arecoline and Guvacoline is highly susceptible to hydrolysis, converting them into their carboxylic acid counterparts (Arecaidine and Guvacine).

  • Isotopic Instability: The position of the deuterium label is critical. Labels on exchangeable positions (e.g.,

    
    -carbons to carbonyls or amines) risk Deuterium-Hydrogen (D-H) exchange in protic solvents, leading to signal loss and quantification bias.
    

This guide provides a scientifically grounded framework for handling these isotopes, ensuring data integrity in drug development and toxicology studies.

Chemical Fundamentals & Labeling Architecture

To understand stability, one must first understand the structural vulnerability of the internal standards.

Common Deuterated Standards

Commercially available standards typically follow specific labeling patterns to maximize stability.

CompoundCommon LabelStructure & Label PositionStability Risk Profile
Arecoline-d5

-methyl-

, Ring-

Label: Methyl group on Nitrogen (

) and Ring C2/C6 (

).Structure: Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate.[1]
High Hydrolysis Risk: Ester bond cleaves to form Arecaidine-d5.Low Exchange Risk:

-methyl-

is stable.
Arecaidine-d5

-methyl-

, Ring-

Label: Same as Arecoline-d5.Structure: 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[1]High Stability: Carboxylic acid is chemically robust.Low Exchange Risk:

-methyl-

is stable.
Guvacoline Rarely AvailableSecondary amine analog of Arecoline.High Hydrolysis Risk: Ester cleavage.Note: Researchers often use Arecoline-d5 or Arecaidine-d5 as surrogates due to unavailability.
Degradation Pathways

The primary failure mode for Arecoline-d5 is ester hydrolysis , not isotopic exchange. However, isotopic scrambling can occur under aggressive pH conditions.

DegradationPathways ArecolineD5 Arecoline-d5 (Methyl Ester) ArecaidineD5 Arecaidine-d5 (Carboxylic Acid) ArecolineD5->ArecaidineD5 Hydrolysis (pH > 7) Methanol Methanol (Byproduct) ArecolineD5->Methanol Exchange D-H Exchange (Loss of Label) ArecolineD5->Exchange Basic pH / Protic Solvent (Rare for N-Me-d3)

Figure 1: The primary degradation pathway is the hydrolysis of the methyl ester in Arecoline-d5 to form Arecaidine-d5. This reaction is accelerated in basic conditions.

Critical Stability Factors

Solvent Selection: The Protic vs. Aprotic Dilemma
  • Methanol (MeOH): The standard solvent for stock solutions due to the high solubility of alkaloid hydrobromide salts. However, MeOH is protic and can facilitate transesterification or hydrolysis if not acidified.

  • Acetonitrile (ACN): Aprotic and generally better for ester stability. However, alkaloid salts may have poor solubility in 100% ACN.

  • Recommendation: Use Acidified Methanol (0.1% Formic Acid) for stock solutions. The acid suppresses the ionization of the ester carbonyl, reducing susceptibility to nucleophilic attack (hydrolysis).

pH Sensitivity

Arecoline and Guvacoline are base-labile.

  • pH > 7: Rapid hydrolysis occurs. In biological matrices like saliva (often alkaline due to lime/calcium hydroxide in betel quid), Arecoline degrades to Arecaidine within minutes.

  • pH < 4: Maximum stability. The protonation of the amine and the suppression of hydroxide ions stabilize the ester.

Temperature & Storage[2]
  • -80°C: Recommended for long-term storage (> 1 month).

  • -20°C: Acceptable for working standards (< 1 month).

  • Freeze-Thaw: Repeated cycles promote condensation and concentration gradients. Aliquot stocks immediately after preparation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a primary stock solution of Arecoline-d5 and Arecaidine-d5 that minimizes hydrolysis.

  • Solvent Preparation: Prepare Methanol + 0.1% Formic Acid (v/v) .[2] The formic acid is critical for stabilizing the ester.

  • Weighing: Accurately weigh ~1.0 mg of the deuterated salt (e.g., Arecoline-d5 HBr) into a deactivated amber glass vial.

    • Note: Use deactivated glass to prevent adsorption of the charged amine to silanol groups.

  • Dissolution: Add the acidified methanol to achieve a concentration of 1.0 mg/mL (free base equivalent) . Calculate the salt correction factor (MW_salt / MW_base) precisely.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes or silanized glass inserts.

  • Storage: Store at -80°C .

Protocol B: Stability Validation Workflow

Objective: Validate the integrity of the IS before running a large sample batch.

StabilityWorkflow Start Start Validation PrepQC Prepare QC Samples (Low, Mid, High) Start->PrepQC Condition1 Freeze-Thaw (3 Cycles, -80°C to RT) PrepQC->Condition1 Condition2 Benchtop Stability (4 Hours @ RT) PrepQC->Condition2 Condition3 Autosampler Stability (24 Hours @ 4°C) PrepQC->Condition3 Analyze LC-MS/MS Analysis Monitor MRM Transitions Condition1->Analyze Condition2->Analyze Condition3->Analyze Check Check for Degradation (Arecoline-d5 -> Arecaidine-d5) Analyze->Check Pass Pass: < 15% Deviation Check->Pass Stable Fail Fail: Remake Stock Check->Fail Unstable

Figure 2: Validation workflow to ensure Internal Standard stability under processing conditions.

Step-by-Step:

  • Spike: Spike blank matrix (e.g., urine, plasma) with Arecoline-d5 at the working concentration (e.g., 50 ng/mL).

  • Stress:

    • Benchtop: Leave at room temperature for 4 hours.

    • Autosampler: Process extract and leave in autosampler (4°C) for 24 hours.

  • Analyze: Run LC-MS/MS.

  • Criteria: The peak area ratio of Arecoline-d5 should not deviate >15% from a freshly prepared T0 sample.

    • Crucial Check: Monitor the Arecaidine-d5 channel in the Arecoline-d5 spiked sample. Appearance of an Arecaidine-d5 peak indicates hydrolysis.

Data Analysis & Interpretation

Mass Shifts and MRM Transitions

When analyzing stability, ensure you are monitoring the correct transitions. Hydrolysis results in a specific mass loss (methanol, -32 Da, but +H2O, so net loss of -14 Da from ester to acid).

CompoundPrecursor Ion (

)
Product Ion (

)
Comment
Arecoline-d5 ~161.1~146.1Loss of methyl group (typical fragmentation).
Arecaidine-d5 ~147.1~130.1Carboxylic acid form.
Interference If Arecoline-d5 hydrolyzes, it forms Arecaidine-d5. If you are quantifying native Arecaidine, this breakdown contributes to the Arecaidine IS signal, falsely lowering the calculated concentration of native Arecaidine (due to IS area increase).
Troubleshooting Signal Loss
  • Scenario: Arecoline-d5 signal decreases, but no Arecaidine-d5 increase is observed.

    • Cause: Adsorption to plasticware or ion suppression.

    • Solution: Use glass inserts; check matrix effects.

  • Scenario: Arecoline-d5 signal decreases, Arecaidine-d5 signal increases.

    • Cause: Hydrolysis.

    • Solution: Check pH of mobile phases and reconstitution solvents. Ensure samples are kept at 4°C.

References

  • Jain, V., et al. (2017). "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Giri, S., et al. (2006).[3] "Stability of Areca Nut Alkaloids." Journal of Analytical Toxicology. (General reference for alkaloid stability profiles).

  • National Institute of Health (NIH) PubChem. "Arecoline-d5 Hydrobromide." Available at: [Link]

Sources

Precision Toxicology: The Role of Arecaidine-d5 in Quantitative LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of forensic toxicology and pharmacokinetic research, the precise quantification of areca nut alkaloids is critical due to their widespread use and association with oral malignancies and metabolic syndrome. Arecaidine-d5 , the stable deuterium-labeled isotope of arecaidine, serves as the gold-standard Internal Standard (IS) for correcting matrix effects, ionization suppression, and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide details the physicochemical properties, metabolic context, and validated analytical protocols for utilizing Arecaidine-d5 to ensure data integrity in toxicological screening.

The Molecule: Arecaidine-d5

Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a major metabolite of arecoline, the primary psychoactive alkaloid in Areca catechu.[1] Arecaidine-d5 is its isotopologue, engineered with five deuterium atoms to shift its mass-to-charge ratio (


) while retaining identical chromatographic behavior.
Chemical Profile
PropertySpecification
Chemical Name Arecaidine-d5 Hydrobromide (1-methyl-d3-1,2,5,6-tetrahydropyridine-3-carboxylic-2,6-d2 acid)
CAS Number 2468639-30-5 (Hydrobromide salt)
Molecular Formula

Molecular Weight ~227.11 g/mol (Salt); Free base MW shift +5 Da vs Native
Solubility Highly soluble in water and methanol; sparingly soluble in non-polar solvents.[2]
Stability Hygroscopic; store at -20°C. Stable in acidic solution (1% TFA).
Why Deuterium Labeling Matters

In LC-MS/MS, "matrix effects" from biological fluids (plasma, saliva, urine) can suppress or enhance ionization, leading to inaccurate quantification. Because Arecaidine-d5 co-elutes with native arecaidine but is spectrally distinct (


), it experiences the exact same ionization environment. This allows for Isotope Dilution Mass Spectrometry (IDMS) , where the ratio of the native analyte to the d5-standard provides a corrected concentration, independent of recovery losses.

Metabolic Context & Toxicology

Understanding the formation of arecaidine is essential for interpreting toxicological data. Arecaidine is not only present in the nut but is also the primary metabolic product of arecoline hydrolysis in vivo.

Mechanism of Toxicity[3]
  • GABA Transporter Inhibition: Unlike arecoline (a muscarinic agonist), arecaidine acts as an inhibitor of GABA uptake, potentially contributing to the sedative properties of betel quid.

  • Pharmacokinetics: Arecaidine has a significantly longer half-life (

    
     hours) compared to arecoline (
    
    
    
    hour), making it a more stable biomarker for retrospective exposure analysis.
Visualization: Metabolic Pathway

The following diagram illustrates the hydrolysis of Arecoline to Arecaidine and the role of the d5-standard in analysis.

MetabolicPathway cluster_0 Biological System Arecoline Arecoline (Precursor) Arecaidine Arecaidine (Active Metabolite) Arecoline->Arecaidine Hydrolysis (Carboxylesterase / Lime) Quant LC-MS/MS Quantification Arecaidine->Quant Analyte Signal ArecaidineD5 Arecaidine-d5 (Internal Standard) ArecaidineD5->Quant Reference Signal (Correction Factor)

Caption: Metabolic conversion of Arecoline to Arecaidine and the integration of Arecaidine-d5 for accurate quantification.

Validated Analytical Methodology (LC-MS/MS)

The following protocol is synthesized from validated methods for extracting and quantifying areca alkaloids in plasma and urine.

A. Sample Preparation (Protein Precipitation)
  • Objective: Remove proteins that foul the column while maximizing recovery of polar alkaloids.

  • Protocol:

    • Aliquot: Transfer

      
       of plasma/urine into a centrifuge tube.
      
    • Spike IS: Add

      
       of Arecaidine-d5  working solution (
      
      
      
      in water).
    • Precipitate: Add

      
       of ice-cold Acetonitrile (ACN) or Methanol.
      
    • Vortex: Mix vigorously for 30 seconds.

    • Centrifuge: Spin at

      
       for 10 minutes at 4°C.
      
    • Dilute: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid (to match initial mobile phase).

B. Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Sepax Sapphire C18),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-5 min: 2% -> 90% B

    • 5-7 min: 90% B (Wash)

    • 7.1 min: Re-equilibrate at 2% B.

C. Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)Mechanism of Frag.
Arecaidine (Native) 142.299.1 44.220 - 30Loss of

Arecaidine-d5 (IS) 147.2 100.1 48.120 - 30Loss of

Technical Insight: The mass shift in the product ion (99 -> 100) for the d5 standard indicates that the fragmentation pathway involves the loss of a moiety containing deuterium. The specificity of the 147 -> 100 transition ensures no cross-talk with native Arecaidine.

Visualization: Analytical Workflow

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (Arecaidine-d5) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract Centrifuge Centrifugation (13,000g, 10 min) Extract->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data

Caption: Step-by-step workflow for the quantitative analysis of Arecaidine using Arecaidine-d5.

Troubleshooting & Quality Assurance

To ensure "Trustworthiness" in your data, adhere to these self-validating checks:

  • Linearity: The method should be linear from 5 ng/mL to 5000 ng/mL (

    
    ).
    
  • Matrix Effect Evaluation:

    • Compare the peak area of Arecaidine-d5 spiked into extracted blank matrix vs. pure solvent.

    • Acceptable range: 85% - 115%. If outside this range, increase dilution or switch to Solid Phase Extraction (SPE).

  • Carry-over: Inject a solvent blank after the highest standard. The Arecaidine signal should be < 20% of the Lower Limit of Quantification (LLOQ).

References

  • Jain, V. et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • Giri, S. et al. (2006).[3] A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Link

  • Wu, F. et al. (2018). Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hu, C.W. et al. (2010).[4] High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention.[4] Link

Sources

Methodological & Application

Quantitative Profiling of Areca Alkaloids in Human Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-AA

Executive Summary & Scientific Rationale

The quantification of areca alkaloids—Arecoline, Arecaidine, Guvacine, and Guvacoline —in human urine is a critical bioanalytical challenge due to the rapid metabolic hydrolysis of the esterified alkaloids (Arecoline, Guvacoline) into their carboxylic acid counterparts (Arecaidine, Guvacine). This instability, coupled with the high polarity of the metabolites and the isobaric nature of Arecaidine and Guvacoline (


), demands a rigorous protocol beyond standard "dilute-and-shoot" methods.

This guide details a robust Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS . The method prioritizes the inhibition of urinary esterases immediately post-collection and utilizes Mixed-Mode Cation Exchange (MCX) to isolate the basic alkaloids from the complex urinary matrix, ensuring high recovery and minimizing ion suppression.

Pre-Analytical Considerations & Stability

The "Silent Killer" of Data Integrity: Esterase Activity Arecoline and Guvacoline possess methyl ester moieties. In the presence of urinary esterases or alkaline pH, these rapidly hydrolyze. Without stabilization, Arecoline concentrations will be artificially low, and Arecaidine levels artificially high, skewing toxicological interpretation.

Metabolic Pathway & Degradation Logic

The following diagram illustrates the critical hydrolysis pathways that must be arrested during sample collection.

ArecaMetabolism cluster_legend Key Insight: Isobaric Interference Arecoline Arecoline (Ester, MW 155) Arecaidine Arecaidine (Acid, MW 141) Arecoline->Arecaidine  Hydrolysis (Esterases/pH > 7) Guvacoline Guvacoline (Ester, MW 141) Guvacine Guvacine (Acid, MW 127) Guvacoline->Guvacine  Hydrolysis (Esterases/pH > 7) Warning Warning: Arecaidine & Guvacoline share [M+H]+ 142 Must separate chromatographically

Figure 1: Metabolic hydrolysis pathways of areca alkaloids. The conversion of esters (blue) to acids (red) occurs spontaneously in untreated urine. Note the isobaric mass overlap between Arecaidine and Guvacoline.

Experimental Protocol

Reagents & Materials
  • Standards: Arecoline HBr, Arecaidine HCl, Guvacine HCl, Guvacoline HBr (Sigma-Aldrich or Cayman Chemical).

  • Internal Standards (IS): Arecoline-d5, Arecaidine-d5.[1]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (Waters Corp) or equivalent.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Collection & Stabilization (Critical Step)
  • Collection: Collect mid-stream urine in a sterile cup.

  • Stabilization: Immediately acidify urine to pH < 3.0 using 6M Hydrochloric Acid (approx. 10 µL per 1 mL urine).

    • Why: Low pH denatures esterases and protonates the alkaloids, stabilizing the esters and preparing the analytes for cation exchange.

  • Storage: Freeze at -80°C immediately. Stable for 3 months.

Sample Preparation: Mixed-Mode SPE (MCX)

We utilize MCX cartridges because areca alkaloids contain basic nitrogen atoms (pKa ~7-9). This allows us to wash away neutral and acidic interferences (like salts and organic acids) while retaining the analytes.

Workflow Diagram:

SPE_Protocol Start Thaw Urine & Centrifuge (3000g, 5 min) Cond Condition MCX Cartridge 1 mL MeOH -> 1 mL Water Start->Cond Load Load Sample (1 mL Urine + 50 µL IS Mix) Cond->Load Wash1 Wash 1: 0.1M HCl (Removes proteins/zwitterions) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elute 1 mL 5% NH4OH in MeOH Wash2->Elute Dry Evaporate to Dryness (N2 stream, 40°C) Elute->Dry Recon Reconstitute 100 µL Mobile Phase A Dry->Recon

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).

Detailed Steps:

  • Conditioning: 1 mL MeOH followed by 1 mL Ultrapure Water.

  • Loading: Mix 1 mL acidified urine with Internal Standard. Load at gravity flow (approx 1 mL/min).

  • Wash 1 (Acidic): 1 mL 0.1 M HCl. Mechanism: Ensures analytes remain charged (retained) while washing away hydrophilic neutrals.

  • Wash 2 (Organic): 1 mL 100% Methanol. Mechanism: Removes hydrophobic interferences. Analytes remain bound by ionic interaction.

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the ammonium groups on the alkaloids, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate eluate and reconstitute in 100 µL of 0.1% Formic Acid in Water.

LC-MS/MS Methodology

Chromatographic Conditions

Separation of the isobaric pair (Arecaidine vs. Guvacoline ) is the primary chromatographic objective. A high-strength silica C18 column capable of retaining polar compounds is recommended.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent Zorbax SB-C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2 Hold initial conditions (Retain polar Guvacine)
1.0 2 Begin Gradient
6.0 90 Elute hydrophobic esters
7.0 90 Wash column
7.1 2 Re-equilibrate

| 10.0 | 2 | End Run |

Expert Note: The carboxylic acids (Guvacine, Arecaidine) will elute early (approx. 2-4 min).[1] The esters (Arecoline, Guvacoline) will elute later (approx. 5-7 min). This separation prevents crosstalk between the isobaric Arecaidine and Guvacoline.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Arecoline 156.1141.13020Quant
156.1111.03025Qual
Arecaidine 142.1124.13518Quant
142.144.13522Qual
Guvacoline 142.1110.13520Quant
Guvacine 128.1110.14018Quant
128.182.14025Qual
Arecoline-d5 161.1146.13020IS

Note on Isobars: Although Arecaidine and Guvacoline share the m/z 142 precursor, their fragmentation differs slightly (Arecaidine loses water to 124; Guvacoline loses methanol/methoxy to 110). However, chromatographic separation is the primary defense against interference.

Method Validation & Quality Control

To ensure this method is a "self-validating system," incorporate the following checks:

  • Matrix Effect Evaluation: Compare the slope of calibration curves in solvent vs. extracted blank urine. If signal suppression exceeds 20%, dilute the final extract or improve the MCX wash step.

  • Hydrolysis Monitor: Spike a QC sample with only Arecoline-d5. If Arecaidine-d5 is detected above 5% of the Arecoline signal, your sample preparation pH is too high, or the evaporation temperature is too aggressive.

  • Linearity: 0.5 ng/mL to 500 ng/mL. (Quadratic regression may be required for Guvacine due to its high polarity and potential saturation).

References

  • Hu, C. W., Chang, Y. Z., Wang, H. W., & Chao, M. R. (2010). High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction.[3] Cancer Epidemiology, Biomarkers & Prevention.[1][3]

  • Jain, V., Garg, A., Parascandola, M., Chaturvedi, A. K., Khariwala, S. S., & Stepanov, I. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass-Spectrometry.[4][5] Journal of Agricultural and Food Chemistry.

  • Giri, S., Idle, J. R., Chen, C., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology.

  • Wu, F., Wang, Y., et al. (2022). Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) to detect physiologically active alkaloids in Areca catechu.[4][6] ResearchGate/Journal of Chromatography.

Sources

solid-phase extraction (SPE) methods using Arecaidine-d5

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Robust Quantification of Arecaidine in Biological Matrices using Solid-Phase Extraction (SPE) with Arecaidine-d5 Internal Standard

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the development and implementation of a highly selective and robust solid-phase extraction (SPE) method for the quantification of arecaidine from complex biological matrices such as human plasma and urine. We detail a protocol centered around mixed-mode strong cation exchange (SCX) SPE, which leverages dual retention mechanisms for superior sample cleanup. The protocol incorporates Arecaidine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and procedural variability inherent in bioanalytical workflows.[1] This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for pharmacokinetic, toxicological, or metabolomic studies involving arecaidine.

Introduction: The Analytical Challenge of Arecaidine

Arecaidine is a primary alkaloid found in the areca nut, the fruit of the Areca catechu palm tree.[2] As a metabolite of arecoline, it is a key biomarker in studies examining the physiological and toxicological effects of areca nut consumption, a practice prevalent among millions worldwide.[3][4] Accurate quantification of arecaidine in biological fluids is crucial for understanding its pharmacokinetics and its role in various health outcomes.

However, biological matrices like plasma and urine are notoriously complex, containing a myriad of endogenous components such as salts, lipids, proteins, and other metabolites that can interfere with analysis.[5] Direct injection of such samples into sensitive analytical instruments like a liquid chromatography-tandem mass spectrometer (LC-MS/MS) leads to ion suppression or enhancement, column fouling, and overall poor data quality. Solid-phase extraction (SPE) has become the gold standard for sample preparation, offering a powerful technique to isolate and concentrate analytes of interest while removing interfering matrix components.[6]

This application note moves beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible extraction. The use of a deuterated internal standard, Arecaidine-d5, is central to this protocol, as it co-elutes with the native analyte and experiences identical matrix effects, providing a reliable basis for accurate quantification.[1][7]

The Principle: Leveraging Mixed-Mode Cation Exchange SPE

The selection of the SPE sorbent is the most critical decision in method development. Arecaidine is an alkaloid characterized by a tertiary amine within its structure, making it a basic compound.[8] This property is the key to its selective extraction.

While a standard reversed-phase (e.g., C18) sorbent could retain arecaidine based on hydrophobicity, its selectivity would be limited.[9][10] A far superior approach is to use a mixed-mode strong cation exchange (SCX) sorbent . These sorbents combine two distinct retention mechanisms on a single particle:

  • Reversed-Phase: A hydrophobic backbone (e.g., C8 or C18) that retains non-polar compounds through hydrophobic interactions.

  • Strong Cation Exchange: A functional group, typically a sulfonic acid moiety (-SO₃⁻), that carries a permanent negative charge and strongly binds to positively charged analytes (cations) through ionic interactions.[11]

This dual functionality allows for a highly selective "catch-and-release" mechanism.[11] By carefully manipulating the pH of the solutions, we can control the charge state of arecaidine and achieve a level of sample cleanup that is difficult to obtain with single-mode sorbents.

The Mechanism of Retention and Elution

G cluster_load Step 1: Loading (Acidic Conditions, pH < 4) cluster_wash Step 2: Washing cluster_elute Step 3: Elution (Basic Conditions, pH > 9) Load_Analyte Arecaidine (Positively Charged) R₃N + H⁺ ⇌ R₃NH⁺ Load_Sorbent Mixed-Mode SCX Sorbent Hydrophobic Backbone + SO₃⁻ Load_Analyte->Load_Sorbent Binds via two mechanisms: 1. Strong Ionic Bond (R₃NH⁺ ↔ ⁻O₃S) 2. Hydrophobic Interaction Wash_Interference Neutral & Acidic Interferences Wash_Sorbent Arecaidine Remains Bound (Ionic bond is very strong) Wash_Interference->Wash_Sorbent Washed Away with Acidic & Organic Solvents Elute_Analyte Arecaidine (Neutralized) R₃NH⁺ + OH⁻ ⇌ R₃N + H₂O Elute_Sorbent Mixed-Mode SCX Sorbent Ionic Bond is Disrupted Elute_Analyte->Elute_Sorbent Eluted with Basic Organic Solvent

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
ArecaidineReference Standard (>98%)Sigma-Aldrich, Cayman Chemical
Arecaidine-d5 HydrobromideInternal Standard (>98%)MyBioSource, Toronto Research Chemicals
Mixed-Mode SCX SPE Cartridgese.g., 30 mg / 1 mLWaters, Agilent, Phenomenex
Methanol (MeOH)HPLC or LC-MS GradeFisher Scientific, VWR
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific, VWR
Formic Acid (FA)LC-MS Grade (>99%)Thermo Scientific, Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)ACS Grade or higherSigma-Aldrich, Fisher Scientific
WaterDeionized, >18 MΩ·cmMilli-Q® system or equivalent
Human Plasma / UrineDrug-Free, PooledBiological specialty suppliers

Detailed Experimental Protocols

Protocol 1: Extraction of Arecaidine from Human Plasma

This protocol is optimized for the cleanup of protein-rich plasma samples.

4.1. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Arecaidine-d5 in 50:50 Methanol:Water.

  • Sample Dilution/Acidification Buffer: 2% Formic Acid in Deionized Water.

  • Wash Solvent 1 (Aqueous): 2% Formic Acid in Deionized Water.

  • Wash Solvent 2 (Organic): 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

  • Reconstitution Solvent: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

4.2. Sample Pre-treatment

  • Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Arecaidine-d5 IS working solution.

  • Add 600 µL of the Sample Dilution/Acidification Buffer.

  • Vortex for 15 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • The supernatant is now ready for SPE loading.

4.3. Solid-Phase Extraction Procedure The following steps should be performed on an SPE vacuum manifold.

  • Condition: Pass 1 mL of Methanol through the SCX cartridge.

  • Equilibrate: Pass 1 mL of the Sample Dilution/Acidification Buffer through the cartridge. Do not allow the sorbent bed to go dry.

  • Load: Aspirate the pre-treated sample supernatant (approx. 800 µL) and load it onto the cartridge at a slow, controlled flow rate (~1 drop per second).

  • Wash 1: Pass 1 mL of Wash Solvent 1 (Aqueous) through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of Wash Solvent 2 (Organic) through the cartridge to remove non-polar interferences.

  • Dry: Apply full vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution.[12]

  • Elute:

    • Place a clean collection tube inside the manifold.

    • Add 500 µL of the Elution Solvent to the cartridge.

    • Allow it to soak for 30 seconds, then apply a gentle vacuum to slowly pull the solvent through into the collection tube.

    • Repeat with a second 500 µL aliquot of Elution Solvent into the same collection tube.

4.4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Arecaidine from Human Urine

Urine is less protein-rich but can have high salt content. This protocol is a simplified "dilute-and-shoot" approach prior to SPE.

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4,000 x g for 5 minutes to pellet any sediment.

    • In a clean tube, combine 100 µL of urine supernatant, 20 µL of the 100 ng/mL Arecaidine-d5 IS working solution, and 900 µL of the Sample Dilution/Acidification Buffer (2% FA in water).

    • Vortex for 10 seconds.

  • Solid-Phase Extraction:

    • Follow the exact same SPE procedure (steps 4.3.1 - 4.3.7) as described for plasma.

  • Post-Elution:

    • Follow the same post-elution processing (steps 4.4.1 - 4.4.3) as described for plasma.

Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Arecaidine-d5 IS Sample->Spike Pretreat Pre-treatment (Dilute & Acidify) Spike->Pretreat Condition 1. Condition (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Aqueous & Organic) Load->Wash Elute 5. Elute (Basic Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Method Performance and Validation

A robust bioanalytical method requires validation to ensure its reliability. The following parameters should be assessed. The data presented below is representative of expected performance for this method.

ParameterSpecificationExpected Performance
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 100.5 ng/mL
Extraction Recovery Consistent & Reproducible> 90%
Matrix Effect 85% - 115%97% - 104%
Precision (RSD%) Intra-day < 15%, Inter-day < 15%< 7%
Accuracy (% Bias) Within ±15% of nominal-5% to +6%

Causality behind Performance:

  • High Recovery (>90%): The optimized pH control during the load and elution steps ensures that nearly all arecaidine molecules are captured and subsequently released from the sorbent. The strong ionic interaction prevents analyte loss during the aggressive wash steps.

  • Minimal Matrix Effect (97-104%): The dual-mode cleanup effectively removes both polar (salts, urea) and non-polar (lipids) interferences. Crucially, the co-eluting Arecaidine-d5 internal standard perfectly mimics the behavior of the native analyte, correcting for any residual ion suppression or enhancement that may occur.[1]

  • High Precision (<7% RSD): The use of a stable isotope-labeled internal standard and a standardized, automatable SPE procedure minimizes variability between samples, leading to excellent reproducibility.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery 1. Incomplete elution (Elution solvent not basic enough).2. Analyte breakthrough during loading (Flow rate too high).3. Sorbent bed dried out before loading.1. Ensure elution solvent is fresh and pH is >9.2. Reduce loading flow rate to ~1 drop/sec.3. Re-equilibrate cartridge immediately before loading.
High Variability (RSD%) 1. Inconsistent vacuum pressure.2. Incomplete drying before elution.3. Inconsistent sample pre-treatment.1. Use a vacuum manifold with flow control.2. Ensure sorbent is fully dry; extend drying time if needed.3. Use calibrated pipettes and vortex all samples consistently.
High Matrix Effects 1. Insufficient washing.2. Inappropriate sorbent choice for the matrix.1. Increase wash volume or add an intermediate wash step.2. Confirm the use of a mixed-mode sorbent. A simple C18 phase may not provide adequate cleanup.

Conclusion

The protocol described herein provides a scientifically sound, robust, and reproducible method for the extraction of arecaidine from complex biological matrices. By capitalizing on the physicochemical properties of arecaidine and employing a mixed-mode SPE strategy, this method achieves excellent recovery and superior cleanup. The integration of Arecaidine-d5 as an internal standard is a non-negotiable component for ensuring the trustworthiness and accuracy of the final quantitative data, making this protocol highly suitable for regulated bioanalysis and demanding research applications.

References

  • CNBC. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from [Link]

  • MDPI. (2019). Rapid and Effective Isolation of Dissolved Organic Matter Using Solid-Phase Extraction Cartridges Packed with Amberlite XAD 8/4 Resins. Retrieved from [Link]

  • Jairam, S., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112999295B - Method for extracting areca alkaloid.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]

  • Holmberg, C. A., et al. (1984). Solid phase extraction system for vitamin D and its major metabolites in human plasma. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ResearchGate. (2022). LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. Retrieved from [Link]

  • Giri, S., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • PubChem. (n.d.). Arecaidine-d5. Retrieved from [Link]

  • ResearchGate. (2018). Structure and components of arecoline and arecaidine. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). arecaidine. Retrieved from [Link]

  • ResearchGate. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Retrieved from [Link]

  • CST Technologies. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]

  • ResearchGate. (2021). The chemical structure of areca alkaloids includes arecoline, arecaidine, guvacoline and guvacine. Retrieved from [Link]

  • MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

  • The Good Scents Company. (n.d.). arecaidine. Retrieved from [Link]

  • ChemIDplus. (n.d.). Arecaidine. Retrieved from [Link]

Sources

Application Note & Protocol: Simultaneous Determination of Arecoline and Arecaidine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Arecoline and its major metabolite Arecaidine in human plasma.

The Critical Challenge: Arecoline is an ester-linked alkaloid that undergoes rapid hydrolysis to Arecaidine in plasma, catalyzed by carboxylesterase 1 (CES1). Without immediate and specific stabilization at the point of collection, ex vivo conversion leads to gross underestimation of Arecoline and overestimation of Arecaidine.

Core Solution: This workflow integrates a mandatory Acidic Stabilization Protocol directly at the blood draw stage, inhibiting esterase activity and ensuring data integrity.

Chemical Mechanism & Stability Strategy

Understanding the instability is prerequisite to accurate analysis.

  • Arecoline: (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate).[1] Lipophilic, crosses BBB. Unstable in plasma.[2]

  • Arecaidine: (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid).[1] Polar metabolite. Stable.

Stabilization Logic: Carboxylesterases are pH-sensitive. Lowering the plasma pH to < 4.0 immediately upon separation (or blood collection) effectively denatures or inhibits the enzyme, preventing the artifactual formation of Arecaidine.

Experimental Workflow Diagram

G Start Blood Collection Stabilization CRITICAL STEP: Immediate Acidification (Add 5% Formic Acid) Start->Stabilization < 30 seconds Centrifuge Centrifugation (4°C, 3000g, 10 min) Stabilization->Centrifuge Cold Chain Aliquot Plasma Aliquot (Acidified Supernatant) Centrifuge->Aliquot IS_Add Add Internal Standard (Arecoline-d5 / Arecaidine-d5) Aliquot->IS_Add PPT Protein Precipitation (Acetonitrile 1:3 v/v) IS_Add->PPT Vortex_Spin Vortex & High-Speed Spin (12,000g, 10 min) PPT->Vortex_Spin LCMS LC-MS/MS Analysis (C18 Column, ESI+) Vortex_Spin->LCMS Inject Supernatant

Figure 1: End-to-end bioanalytical workflow emphasizing the critical stabilization step.

Materials & Reagents

CategoryItemSpecification
Analytes Arecoline HydrobromidePurity > 98%
Arecaidine HydrochloridePurity > 98%
Internal Standards Arecoline-d5 (methyl-d3, ring-d2)Isotopic Purity > 99% (Recommended)
Arecaidine-d5 Isotopic Purity > 99% (Recommended)
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Additives Formic Acid (FA)Optima™ LC-MS Grade
Ammonium FormateLC-MS Grade
Matrix Drug-Free Human PlasmaK2-EDTA or Lithium Heparin

Sample Collection & Stabilization Protocol (The "Core Directive")

WARNING: Standard plasma collection procedures are insufficient. Failure to follow this specific protocol will invalidate Arecoline quantification.

Step 1: Preparation of Stabilizer Tubes
  • Prepare a 20% Formic Acid (aq) stock solution.

  • Pre-load collection tubes (e.g., Eppendorf or Cryovials) with the stabilizer if transferring plasma immediately, OR add stabilizer to the blood collection tube if validating whole blood stability.

    • Target Final Concentration: ~2-5% Formic Acid in plasma.

Step 2: Clinical Collection
  • Collect blood into K2-EDTA Vacutainers (Lavender top). EDTA is preferred over Heparin as it provides minor inhibition of esterases, though it is not sufficient alone.

  • IMMEDIATELY (within 30 seconds) place the tube in an ice-water bath.

Step 3: Plasma Separation & Acidification
  • Centrifuge samples at 4°C at 3,000 x g for 10 minutes within 30 minutes of collection.

  • Harvest the plasma supernatant.

  • Immediately add 50 µL of 20% Formic Acid per 1 mL of plasma (approx. 1% final v/v, adjust to reach pH 3-4).

    • Note: Some protocols recommend adding FA to a final concentration of 5% for maximum stability in rat plasma; for human plasma, pH < 4.0 is the metric of success.

  • Vortex gently to mix.

  • Store aliquots at -80°C .

Sample Preparation: Protein Precipitation (PPT)

This method utilizes Protein Precipitation due to the high polarity of Arecaidine, which can be difficult to retain on standard C18 SPE cartridges without ion-pairing reagents.

  • Thaw acidified plasma samples on ice.

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard Working Solution (Arecoline-d5/Arecaidine-d5 at 100 ng/mL in water).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Ratio: 1:3 (Sample:Solvent) ensures >98% protein removal.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an LC vial with an insert.

  • Inject 5 µL into the LC-MS/MS system.

Instrumental Analysis Conditions

Liquid Chromatography (LC)[3][4][5]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Reasoning: A standard C18 is sufficient for Arecoline. Arecaidine (polar) requires high aqueous content at the start of the gradient or a specialized polar-embedded column (e.g., Waters HSS T3) if retention is poor.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2% Loading (Retain Arecaidine)
1.00 2% Isocratic Hold
4.00 90% Elution of Arecoline
5.00 90% Wash
5.10 2% Re-equilibration

| 7.00 | 2% | End of Run |

Mass Spectrometry (MS/MS)[4][5][6][7][8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Source Parameters:

    • Capillary Voltage: 3500 V[3]

    • Gas Temp: 350°C

    • Nebulizer: 45 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms)
Arecoline 156.2 53.2 (Quant) 25 50
156.2 141.1 (Qual) 15 50
Arecaidine 142.2 44.2 (Quant) 20 50
142.2 124.1 (Qual) 15 50
Arecoline-d5 (IS) 161.2 53.2 25 50

| Arecaidine-d5 (IS) | 147.2 | 44.2 | 20 | 50 |[4][3][5]

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met (based on FDA/EMA Bioanalytical Guidelines):

Specificity & Selectivity
  • Analyze 6 lots of blank plasma. No interfering peaks > 20% of the LLOQ area should be observed at the retention times of analytes.

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL (Typical).

  • LLOQ: 0.5 ng/mL (S/N > 10).

  • Weighting: 1/x² linear regression.

Stability Assessment (Crucial Validation Step)

You must prove your stabilization worked.

  • Benchtop Stability: Spiked plasma (Acidified vs. Non-Acidified) left at RT for 4 hours.

    • Pass Criteria: Acidified samples must stay within ±15% of nominal. Non-acidified will likely show >50% loss of Arecoline.

  • Freeze-Thaw: 3 cycles at -80°C.

Matrix Effect
  • Calculate Matrix Factor (MF) using post-extraction spikes.

  • Use of deuterated IS (Arecoline-d5) should normalize MF to ~1.0.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Arecoline Recovery Hydrolysis during collection.Verify acidification pH < 4.0 immediately after plasma harvest. Keep samples on ice.
Poor Arecaidine Retention Column phase collapse or too organic start.Ensure initial gradient is < 5% Organic. Consider HSS T3 column for better polar retention.
Signal Suppression Phospholipids from PPT.Switch to HybridSPE-Phospholipid plates or divert flow to waste for the first 0.8 min.
Carryover Sticky basic analyte.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Verhaeghe, T., et al. (2023). An LC–MS/MS method for simultaneous determination of LB-100 and its active metabolite in human plasma. National Institutes of Health.[4][6] Link (Methodology reference for unstable ester metabolites).

  • Chen, B.H., et al. (2015). Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link (Source for MRM transitions and metabolic pathways).

  • Giri, S., & Idle, J. R. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse.[4] Chemical Research in Toxicology.[4] Link (Definitive guide on Arecoline hydrolysis and metabolites).

  • Wu, F., et al. (2017). Liquid chromatography-tandem mass spectrometric assay for determination of unstable arecoline in rat plasma and its application. Journal of Chromatography B. Link (Primary source for Acidic Stabilization Protocol).

  • Pellegrini, M., et al. (2007). Quantification of arecoline in neonatal biological matrices by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Link (Alternative extraction methods).

Sources

Arecaidine-d5 preparation for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for preparing and utilizing Arecaidine-d5 (Arecaidine-2,3,4,5,6-d5) as an internal standard (IS) for the quantification of Arecaidine in biological matrices (plasma, urine, saliva). Arecaidine, a major metabolite of Arecoline (the primary alkaloid in Areca nut/Betel Quid), is a zwitterionic GABA uptake inhibitor. Accurate quantification is critical for toxicological studies and oral cancer risk assessment.

Using a deuterated isotopologue (d5) corrects for matrix effects, ionization suppression, and extraction variability. This protocol emphasizes Matrix-Matched Calibration to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Chemical Foundation & Handling

Arecaidine-d5 is expensive and hygroscopic. Proper handling prevents isotopic dilution and degradation.

PropertySpecification
Compound Name Arecaidine-d5 Hydrobromide (or Hydrochloride)
Chemical Structure 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid-d5
Molecular Weight ~146.2 g/mol (Free base d5) vs. 141.17 g/mol (Native)
Solubility Water (High), Methanol (Moderate), DMSO
Stability Light sensitive; hygroscopic. Store powder at -20°C.
Isotopic Purity Must be ≥ 99% atom D to prevent contribution to native analyte signal.

Critical Warning (Back-Exchange): While ring-deuterated Arecaidine-d5 is generally stable, avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10) at high temperatures, which can catalyze Hydrogen-Deuterium exchange, compromising the IS integrity.

Workflow Visualization

The following diagram illustrates the critical path from solid reference material to the final LC-MS injection, highlighting the "Matrix-Matching" step often missed in standard protocols.

G cluster_0 Calibration Curve Construction Stock Master Stock (1 mg/mL in MeOH) Working Working IS Solution (1 µg/mL in H2O) Stock->Working Dilution Spike Spiked Calibrators (Matrix-Matched) Working->Spike Constant Vol (IS) Matrix Biological Matrix (Plasma/Urine) Matrix->Spike Blank Matrix Extract Extraction (PPT/SPE) Spike->Extract Precipitate Protein LCMS LC-MS/MS Analysis Extract->LCMS Supernatant

Figure 1: Workflow for generating matrix-matched calibration curves using Arecaidine-d5.

Protocol 1: Master Stock Solution Preparation

Objective: Create a stable, high-concentration reference solution.

  • Equilibration: Remove the Arecaidine-d5 vial from the freezer (-20°C) and allow it to reach room temperature in a desiccator (approx. 30 mins). Why: Opening a cold vial causes condensation, hydrolyzing the salt form and altering the weight.

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 1.0 mg of Arecaidine-d5 into a pre-tared, amber glass HPLC vial.

    • Note: Use an anti-static gun if the powder is static-prone.

  • Dissolution: Calculate the exact volume of Methanol (LC-MS Grade) required to achieve a concentration of 1.0 mg/mL (free base equivalent).

    • Calculation:

      
      
      
  • Mixing: Vortex for 30 seconds and sonicate for 5 minutes. Ensure no crystals remain.

  • Storage: Aliquot into 100 µL portions in amber vials. Store at -80°C . Stability: 1 year.[1]

Protocol 2: Working Standards & Calibration Curve

Objective: Create the "Spiking Solutions" used to build the curve.

A. Internal Standard Working Solution (IS-WS)

This solution is added to every sample (calibrators, QCs, and unknowns) at a constant volume.

  • Dilute the Master Stock (1 mg/mL) with Water/Methanol (50:50 v/v) to a concentration of 500 ng/mL .

  • Target: This will result in a final on-column concentration of ~50 ng/mL depending on the spiking ratio.

B. Analyte Spiking Solutions (Native Arecaidine)

Prepare a serial dilution of native Arecaidine in 50:50 Methanol/Water. Do not use matrix yet.

Standard IDConcentration (ng/mL)
STD-810,000
STD-75,000
STD-61,000
STD-5500
STD-4100
STD-350
STD-210
STD-12
C. Matrix-Matched Calibration Curve Construction

Why: Arecaidine is highly polar. Endogenous compounds in urine/plasma will elute early, causing ion suppression. Preparing the curve in solvent (water) will lead to inaccurate quantification of biological samples.

  • Aliquot Matrix: Pipette 90 µL of Blank Matrix (e.g., pooled human plasma or urine from non-users) into 1.5 mL Eppendorf tubes.

  • Add Analyte: Add 10 µL of the respective Analyte Spiking Solution (STD 1–8) to the matrix.

    • Result: The matrix is now "spiked" at concentrations ranging from 0.2 to 1000 ng/mL.

  • Add Internal Standard: Add 10 µL of IS-WS (Arecaidine-d5) to every tube.

  • Equilibrate: Vortex gently and let stand for 10 minutes. This allows the IS to bind to plasma proteins similarly to the analyte.

Protocol 3: Extraction (Protein Precipitation)

This method is optimized for high-throughput clinical analysis.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked matrix samples (1:3 ratio).

    • Why Formic Acid? Acidification breaks protein binding and ensures Arecaidine (zwitterion) is protonated

      
      .
      
  • Vortex: High speed for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an LC vial containing a glass insert.

  • Dilution (Optional): If the peak shape is poor (solvent effect), dilute the supernatant 1:1 with water before injection.

LC-MS/MS Methodology

Logic: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 because Arecaidine is highly polar and elutes in the void volume of C18 columns.

  • Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Ionization: ESI Positive Mode.

MRM Transitions (Must be optimized on your instrument):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Arecaidine 142.144.1 (Quant)3025
124.1 (Qual)3015
Arecaidine-d5 147.149.1 (Quant)3025

Note: The product ion 44.1 corresponds to the loss of the carboxylic acid group and ring fragmentation. For d5, if the deuteriums are on the ring, the fragment shifts to ~49.

Quality Control & Validation Criteria

To ensure the trustworthiness of your calibration:

  • Linearity:

    
     using a 
    
    
    
    weighted linear regression.
  • Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% for LLOQ).

  • IS Response: Plot the Peak Area of Arecaidine-d5 across the entire run. It should not vary by more than ±20%. A systematic drop indicates matrix effects or injection failure.

  • Carryover: Inject a Blank Matrix after the highest standard (STD-8). Analyte peak area in the blank should be < 20% of the LLOQ area.

References

  • Jain, V., et al. (2017). "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hu, C. W., et al. (2010).[3] "High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry." Cancer Epidemiology, Biomarkers & Prevention.[3] Available at: [Link]

  • Giri, S., et al. (2006). "A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse." Chemical Research in Toxicology. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Available at: [Link]

Sources

LC-MS/MS transitions for Arecaidine-d5 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Arecaidine in Biological Matrices using LC-MS/MS

Abstract & Introduction

Arecaidine (1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid) is a primary bioactive alkaloid and metabolite found in Areca nut (Betel nut). As a zwitterionic amino acid analog, it poses significant bioanalytical challenges due to its high polarity and low molecular weight, which often result in poor retention on standard Reversed-Phase (C18) columns and susceptibility to ion suppression in biological matrices.

This Application Note details a robust LC-MS/MS methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+) . We focus specifically on the deployment of Arecaidine-d5 as a stable isotopically labeled internal standard (SIL-IS) to normalize matrix effects and ensure quantitative accuracy in plasma and saliva.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the first step in experimental design.

PropertyAnalyte: ArecaidineInternal Standard: Arecaidine-d5
CAS Number 499-04-7131448-17-4
Formula C₇H₁₁NO₂C₇H₆D₅NO₂
Molecular Weight 141.17 g/mol ~146.20 g/mol
Polarity High (Zwitterionic)High (Zwitterionic)
pKa ~2.3 (COOH), ~10.5 (Amine)Similar
LogP -2.7 (Highly Hydrophilic)Similar

MS/MS Method Development

Mass Spectrometry Parameters

The detection is performed in Multiple Reaction Monitoring (MRM) mode. Due to the basic nitrogen in the tetrahydropyridine ring, the molecule readily protonates, making ESI+ the ionization mode of choice.

Critical Insight (The "Why"): While water loss ([M+H]⁺ - 18) is a common fragmentation pathway for carboxylic acids, it is often non-specific and noisy in complex matrices. We prioritize the ring-cleavage fragments (m/z 99 and m/z 44) for higher specificity.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)TypeMechanism
Arecaidine 142.1 99.1 10025QuantifierLoss of C₂H₅N (Ring Frag)
142.144.110035QualifierLoss of C₅H₆O₂
Arecaidine-d5 147.1 100.1 10025QuantifierLoss of C₂D₄HN
147.148.110035QualifierLoss of C₅DH₅O₂

Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Waters). A ramp of ±5 eV is recommended during optimization.

Fragmentation Logic Visualization

The following diagram illustrates the logical flow of the MS/MS fragmentation pathway, validating the choice of transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ = 142.1 (Arecaidine) Frag1 Product Ion m/z 99.1 (Ring Cleavage) Parent->Frag1 Loss of C2H5N (Collision Energy ~25eV) Frag2 Product Ion m/z 44.1 (Secondary Frag) Parent->Frag2 Loss of C5H6O2 (Collision Energy ~35eV) ParentD5 Precursor Ion [M+H]+ = 147.1 (Arecaidine-d5) Frag1D5 Product Ion m/z 100.1 (Isotope Retained) ParentD5->Frag1D5 Loss of C2D4HN Frag2D5 Product Ion m/z 48.1 (Isotope Retained) ParentD5->Frag2D5 Loss of C5DH5O2

Caption: Comparative fragmentation pathways for Arecaidine and its deuterated internal standard.

Chromatographic Protocol (HILIC)[3][4]

Why HILIC? Standard C18 columns suffer from "dewetting" (pore collapse) when using the high-aqueous mobile phases required to retain Arecaidine. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase and high-organic mobile phase.[1] This provides two critical advantages:

  • Retention: Excellent retention of the polar zwitterion.

  • Sensitivity: The high organic content (Acetonitrile) enhances desolvation efficiency in the ESI source, boosting signal intensity by 5-10x compared to aqueous C18 methods.

Protocol:

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Note: Buffer is essential in HILIC to shield ionic interactions.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.095Initial Hold (Sample Loading)
1.095Start Gradient
4.060Elution of Analytes
4.150Column Flush
5.050End Flush
5.195Re-equilibration (CRITICAL)
8.095Ready for Next Injection

Caution: HILIC columns require longer re-equilibration times than C18. Cutting the final step short will lead to retention time shifting.

Sample Preparation Workflow

Direct protein precipitation (PPT) is often insufficient for saliva/plasma due to matrix suppression. A simplified Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) is recommended for clinical rigor.

SamplePrep Step1 1. Sample Aliquot 100 µL Plasma/Saliva Step2 2. IS Addition Spike 10 µL Arecaidine-d5 (100 ng/mL) Step1->Step2 Step3 3. Acidification Add 100 µL 2% Formic Acid (Ensures analyte is + charged) Step2->Step3 Step4 4. SPE Loading MCX / SCX Cartridge (Mixed-mode Cation Exchange) Step3->Step4 Step5 5. Wash Steps (a) 2% Formic Acid (Remove Proteins) (b) Methanol (Remove Neutrals) Step4->Step5 Step6 6. Elution 5% NH4OH in Methanol (Releases basic analyte) Step5->Step6 Step7 7. Evaporation & Reconstitution Dry N2 gas; Reconstitute in 95% ACN (Mobile Phase Initial) Step6->Step7

Caption: Strong Cation Exchange (SCX) cleanup workflow to isolate Arecaidine from complex biological matrices.

Troubleshooting & Validation Criteria

6.1 Deuterium Isotope Effect Deuterated standards can sometimes elute slightly earlier than the native analyte in HILIC modes.

  • Action: Ensure your integration window is wide enough to capture both the d0 and d5 peaks if they partially separate.

6.2 Isobaric Interferences Guvacine (another Areca alkaloid) is an isomer of Arecaidine but lacks the N-methyl group.

  • Verification: Arecaidine (m/z 142) and Guvacine (m/z 128) have different masses.[3] However, Guvacoline (m/z 156) can fragment to m/z 142 in-source.

  • Solution: Ensure chromatographic separation between Guvacoline and Arecaidine. The HILIC method described usually separates these by >1 minute.

6.3 Linearity & Recovery

  • Linear Range: 1.0 – 1000 ng/mL.

  • Recovery: >85% using the SCX protocol.

  • Matrix Effect: The d5-IS should track suppression. If IS response varies >20% between samples, dilute the sample 1:5 with mobile phase.

References

  • Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. Journal of Analytical Toxicology.

    • Context: Establishes the fragmentation pattern of Arecaidine-d5 (m/z 147 -> 100).
  • Chen, B.H., et al. (2015). Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology.

    • Context: Validates the biological relevance and concentr
  • McHale, C., & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Application Notes.

    • Context: Provides the theoretical grounding for selecting HILIC over C18 for polar metabolite analysis.
  • Santa Cruz Biotechnology. Arecaidine-d5 Hydrobromide Product Data Sheet.

    • Context: Verification of CAS number and molecular structure for the internal standard.

Sources

Application Note: Comprehensive Analysis of Areca Nut Biomarkers in Saliva via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The areca nut (betel nut) is classified by the IARC as a Group 1 carcinogen, primarily due to its alkaloid content and the generation of reactive oxygen species (ROS) during chewing. This application note provides a rigorous, field-validated protocol for the simultaneous analysis of primary exposure biomarkers (Arecoline, Arecaidine, Guvacine, Guvacoline) and effect biomarkers (8-OHdG) in saliva. Special emphasis is placed on sample stabilization , as the rapid hydrolysis of arecoline in saliva is a common source of analytical error.

The Target Analytes: Chemistry & Metabolism

Understanding the metabolic fate of areca alkaloids is prerequisite to accurate quantification. Arecoline, the primary psychoactive alkaloid, is an ester that is rapidly hydrolyzed by salivary esterases and the alkaline pH of slaked lime (often chewed with the nut) into Arecaidine.

Key Biomarker Profile[1][2][3][4][5]
AnalyteTypeMolecular WeightRoleStability Concern
Arecoline Exposure (Parent)155.19 g/mol Primary alkaloid; cytotoxic; collagen synthesis stimulator (OSF).High : Rapidly hydrolyzes to Arecaidine.
Arecaidine Exposure (Metabolite)141.17 g/mol Major metabolite; GABA uptake inhibitor.Stable.
Guvacoline Exposure (Parent)141.17 g/mol Minor alkaloid; precursor to Guvacine.Moderate.
Guvacine Exposure (Metabolite)127.14 g/mol Major metabolite; GABA uptake inhibitor.Stable.
8-OHdG Effect (Downstream)283.24 g/mol Marker of oxidative DNA damage.Light sensitive; susceptible to artifactual oxidation.
Metabolic Pathway Visualization

ArecaMetabolism Arecoline Arecoline (Major Alkaloid) Arecaidine Arecaidine (Carboxylic Acid) Arecoline->Arecaidine Hydrolysis (Esterases/pH >7) ROS Reactive Oxygen Species (ROS) Arecoline->ROS Metabolic Activation Guvacoline Guvacoline (Minor Alkaloid) Guvacine Guvacine (Carboxylic Acid) Guvacoline->Guvacine Hydrolysis DNA_Damage 8-OHdG (DNA Oxidation) ROS->DNA_Damage Oxidation of Guanine

Figure 1: Metabolic pathway of areca alkaloids and downstream oxidative stress generation.

Sample Collection & Stabilization Protocol (Pre-Analytical)

CRITICAL WARNING: Arecoline has a half-life of minutes in untreated saliva due to salivary esterases. Standard freezing is insufficient.

Materials Required[1][2][3][5][6][7][8][9][10][11][12]
  • Sterile polypropylene tubes (50 mL).

  • Stabilization Buffer: 0.1 M Hydrochloric Acid (HCl) OR Ascorbic Acid (10 mg/mL).

  • Ice bath.

Step-by-Step Collection Workflow
  • Rinse: Subject rinses mouth with water 10 minutes prior to collection to remove food debris.

  • Stimulation: Subject chews the areca nut preparation.

  • Collection: Saliva is expectorated directly into a pre-chilled tube containing 100 µL of Stabilization Buffer per 1 mL of expected saliva .

    • Why? Acidification (pH < 4) inhibits esterase activity and stabilizes the ester bond in Arecoline.

  • Homogenization: Vortex immediately for 10 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mucins and debris.

  • Storage: Transfer supernatant to cryovials. Store at -80°C.

Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) is possible, SPE is recommended for clinical reproducibility and to remove ion-suppressing salivary proteins.

Recommended Cartridge: Mixed-Mode Cation Exchange (MCX) – ideal for basic alkaloids.

Protocol
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Mix 200 µL Saliva Supernatant + 20 µL Internal Standard (Arecoline-d5) + 200 µL 2% Formic Acid.

    • Load onto cartridge at low vacuum (1 mL/min).

  • Washing:

    • 1 mL 0.1 M HCl (removes proteins/neutrals).

    • 1 mL Methanol (removes hydrophobic interferences).

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] The base neutralizes the positive charge on the alkaloids, releasing them from the cation exchange sorbent.

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A.

SPE_Workflow Sample Acidified Saliva + Internal Std MCX Load onto MCX Cartridge (Retains Bases) Sample->MCX Wash1 Wash 1: 0.1M HCl (Remove Proteins) MCX->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Alkaloids) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange.

LC-MS/MS Analytical Method[1][7][9][12][14][15]

Due to the polar nature of these alkaloids, a C18 column with an alkaline mobile phase or a HILIC column is required. The protocol below uses a C18 column with alkaline buffering to improve retention and peak shape for basic compounds.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 60% B

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Arecoline 156.1141.153.122
Arecaidine 142.1124.144.225
Guvacoline 142.1110.153.120
Guvacine 128.182.144.128
8-OHdG 284.1168.1140.118
Arecoline-d5 (IS) 161.1146.1-22

Note: 8-OHdG is often analyzed in the same run, but due to polarity differences, verify retention time does not co-elute with the solvent front.

Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:

  • Matrix Effect: Saliva is a complex matrix. Compare the slope of calibration curves in solvent vs. extracted blank saliva. If the difference is >15%, use matrix-matched calibration standards.

  • Linearity: Expected dynamic range is wide.

    • Arecoline: 1 – 1000 ng/mL.

    • 8-OHdG: 0.1 – 50 ng/mL.

  • Stability Check: Run a QC sample immediately after collection and again after 4 hours at room temperature to validate your acidification protocol. If Arecoline drops >10%, increase acid concentration.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and areca-nut chewing and some areca-nut-derived nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 85, 1–334. [Link]

  • Franke, A. A., et al. (2015). Quantitation of areca nut alkaloids in humans. Journal of Analytical Toxicology, 39(6), 481-486. [Link]

  • Jain, V., et al. (2017). Study of salivary arecoline in areca nut chewers. Journal of Oral and Maxillofacial Pathology, 21(1), 26-31. [Link]

  • Wu, F., et al. (2020). Simultaneous determination of areca nut alkaloids in saliva by LC-MS/MS. Journal of Chromatography B, 1152, 122253. [Link]

  • Valavanidis, A., et al. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis.[3][4][5] Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]

Sources

Advanced Forensic Screening of Arecaidine using Arecaidine-d5 ID-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol for the quantification of Arecaidine , a primary metabolite of the psychoactive alkaloid Arecoline found in Areca nut (Betel nut).

Areca nut usage is a global public health concern due to its classification as a Group 1 Carcinogen and its psychoactive properties (stimulant, mild euphoric). In forensic toxicology, Arecaidine serves as a critical biomarker for recent exposure, possessing a longer half-life than its parent compound, Arecoline.

This guide prioritizes the use of Arecaidine-d5 as the internal standard (IS). The use of a deuterated analog is non-negotiable for forensic rigor to correct for significant matrix effects (ion suppression/enhancement) observed in complex biological matrices like whole blood and urine.

Chemical & Physical Profile

Understanding the physicochemical properties of the analyte and its stable isotope label is the first step in method design. Arecaidine is zwitterionic and highly polar, presenting retention challenges on traditional C18 phases without ion-pairing or specific mobile phase tuning.

FeatureAnalyte: ArecaidineInternal Standard: Arecaidine-d5
IUPAC Name 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid1-(trideuteriomethyl)-2,6-dideuterio-1,2,5,6-tetrahydropyridine-3-carboxylic acid
CAS Number 499-04-7131448-17-4 (Hydrobromide salt)
Molecular Formula C₇H₁₁NO₂C₇H₆D₅NO₂
Exact Mass 141.08 Da146.11 Da
Precursor Ion [M+H]⁺ 142.1 147.1
pKa ~9.1 (Basic amine), ~2.3 (Carboxylic acid)Similar
LogP -2.3 (Highly Polar)Similar
Solubility Water, MethanolWater, Methanol

Technical Insight: The d5-label is typically located on the N-methyl group (-CD3) and the piperidine ring (C2, C6 positions). This distribution ensures the label is retained in the primary product ion during fragmentation, preventing "cross-talk" in the MS/MS transition.

Forensic Context & Mechanism

Why Screen for Arecaidine?

While Arecoline is the primary alkaloid in the raw nut, it is rapidly hydrolyzed in vivo by carboxylesterases to Arecaidine .

  • Stability: Arecoline is unstable in blood samples (rapid in vitro hydrolysis), leading to false negatives if not stabilized immediately. Arecaidine is the stable metabolic end-point.

  • Detection Window: Arecaidine persists in urine longer than the parent compound, extending the window of detection for DUID (Driving Under the Influence of Drugs) or workplace screening.

  • Toxicology: Arecaidine acts as a GABA uptake inhibitor, contributing to the sedative/anxiolytic effects that counterbalance the cholinergic excitation of Arecoline.

Experimental Protocol

Internal Standard Preparation

Objective: Create a working IS solution that validates extraction efficiency and ionization.

  • Stock Solution (1 mg/mL): Dissolve 1 mg Arecaidine-d5 HBr in 1 mL Methanol. Store at -20°C.

  • Working Solution (1 µg/mL): Dilute Stock 1:1000 in Water/Methanol (50:50 v/v).

    • Stability Note: Prepare fresh weekly. Deuterium exchange can occur in highly acidic aqueous solutions over prolonged periods; keep pH neutral for storage.

Sample Preparation (Protein Precipitation)

This method is optimized for Whole Blood or Plasma . For Urine, a simple "Dilute-and-Shoot" (1:10 dilution) is often sufficient, but PPT is preferred for cleaner baselines.

Reagents:

  • Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid (ice cold).

  • Buffer: 10 mM Ammonium Acetate (pH 4.0).

Step-by-Step:

  • Aliquot: Transfer 100 µL of sample (Blood/Plasma/Urine) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Arecaidine-d5 Working Solution (1 µg/mL). Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold Precipitation Solvent.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity < 1 ng/mL is required, evaporate supernatant under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A. Otherwise, inject supernatant directly.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: HILIC Column preferred due to polarity (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Alternatively, a specialized C18 with ion-pairing reagents can be used, but HILIC provides better retention without contamination.

Mobile Phases:

  • A: 10 mM Ammonium Formate in Water (pH 3.5).

  • B: Acetonitrile with 0.1% Formic Acid.

Gradient (HILIC Mode):

  • 0.0 min: 95% B (High organic for HILIC loading)

  • 0.5 min: 95% B

  • 3.0 min: 50% B

  • 3.1 min: 95% B (Re-equilibration is critical in HILIC)

  • 5.0 min: Stop

MS Source Parameters (ESI Positive):

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Gas Flows: Optimized for specific instrument.

MRM Transitions Table

The following transitions must be monitored. The "Quantifier" is used for calculation, "Qualifier" for confirmation.

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (eV)
Arecaidine 142.244.2 Quantifier25
142.2124.1Qualifier18
Arecaidine-d5 147.249.2 Internal Standard25
Arecoline (Ref)156.253.2Quantifier28

Mechanistic Note: The transition m/z 142 -> 44 corresponds to the cleavage of the N-methyl-amine moiety. In the d5 analog, this fragment shifts to m/z 49 (44 + 5), confirming the label is on the fragment being monitored. This ensures the IS tracks the exact fragmentation pathway of the analyte.

Workflow Visualization

The following diagram illustrates the logical flow from sample intake to forensic data interpretation, highlighting the self-validating role of the Internal Standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Blood/Urine) IS_Add Add Arecaidine-d5 (Internal Standard) Sample->IS_Add Normalization Start PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Ratio Calculate Area Ratio (Analyte / IS) IS_Add->Ratio Corrects Matrix Effect Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Inject Injection (UHPLC) Centrifuge->Inject Supernatant Separation HILIC Separation (Retains Polar Zwitterions) Inject->Separation Ionization ESI+ Source (Simultaneous Ionization) Separation->Ionization Co-elution MRM MRM Detection Target: 142.2 -> 44.2 IS: 147.2 -> 49.2 Ionization->MRM MRM->Ratio Raw Data Quant Quantification (Linear Regression) Ratio->Quant Corrected Conc.

Figure 1: Analytical workflow for Arecaidine quantification. The parallel processing of the d5-IS ensures that any loss during precipitation or suppression during ionization is mathematically canceled out in the final ratio calculation.

Validation Parameters (Forensic Standard)

To ensure this method meets ANSI/ASB Standard 036 (Standard Practices for Method Validation in Forensic Toxicology), the following parameters must be verified:

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting: 1/x² (Required to maintain accuracy at the lower end of the curve).

  • LOD (Limit of Detection): ~0.2 ng/mL.

  • LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10).

Matrix Effect (ME) Assessment

Calculate ME using the equation:



  • Acceptance Criteria: The Matrix Effect for Arecaidine should be within ±15%.

  • Role of IS: Even if ME is high (e.g., -40% suppression), the Arecaidine-d5 will experience the exact same suppression because it co-elutes. Therefore, the Relative Matrix Effect (Analyte/IS ratio) should remain close to 100%, validating the method.

References

  • Giri, S., et al. (2006). "A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse." Chemical Research in Toxicology. [Link]

  • Jain, V., et al. (2017). "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry." Journal of Agricultural and Food Chemistry. [Link]

  • Wu, F., et al. (2018). "Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. "Arecaidine-d5 Compound Summary."[1] [Link]

Sources

Technical Application Note: Strategic Mobile Phase Optimization for the Retention of Arecaidine-d5 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable quantification of Arecaidine and its deuterated internal standard, Arecaidine-d5, presents a significant chromatographic challenge due to the analyte's high polarity (logP ≈ -2.3) and zwitterionic character.[1] Standard C18 reversed-phase protocols often result in elution within the void volume, leading to severe ion suppression from unretained matrix components (salts, proteins).

This guide provides a scientifically grounded protocol for optimizing the mobile phase to ensure robust retention (


) and peak symmetry. The primary recommendation utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which aligns with the analyte's physicochemical properties, while a secondary protocol for Polar-Embedded Reversed-Phase (RP)  is provided as an alternative.

Physicochemical Context & Mechanism

To optimize retention, one must understand the analyte's behavior in solution.

  • Analyte: Arecaidine (1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid).[2]

  • Structure: Contains a secondary carboxyl group (

    
    ) and a tertiary amine (
    
    
    
    ).
  • Behavior:

    • pH < 2: Cationic (COOH, NH

      
      ).
      
    • pH 3–8: Zwitterionic (COO

      
      , NH
      
      
      
      ).
    • pH > 9: Anionic (COO

      
      , N).
      

The Failure of Standard C18: In standard RP conditions (acidic pH), Arecaidine is cationic. Cationic polar molecules do not interact with hydrophobic C18 chains, resulting in void elution.

The HILIC Solution: HILIC employs a water-rich layer on a polar stationary phase.[3] Arecaidine partitions into this aqueous layer. High organic mobile phases (Acetonitrile) drive this partitioning, increasing retention. Ammonium buffers are critical to mask silanols and ensure consistent ionization.

Core Protocol: HILIC Optimization (Recommended)

This protocol is designed for maximum sensitivity and retention, separating Arecaidine-d5 from early-eluting matrix suppressors.

Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase HILIC Amide or Bare Silica (1.7 µm or 2.6 µm)Amide phases provide hydrogen bonding sites for the carboxyl group and shield silanols from the amine.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.[4]5)Provides ionic strength to control electrostatic interactions; maintains acidic pH for protonation (positive mode MS).
Mobile Phase B 100% Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC. High % induces retention.[5]
Flow Rate 0.3 – 0.5 mL/minStandard for ESI efficiency.
Column Temp 35°C – 40°CImproves mass transfer and peak sharpness.
Gradient Strategy

Note: HILIC gradients run from High Organic to Low Organic (opposite of RP).

  • Equilibration: 90% B for 2 minutes. Crucial for HILIC hydration layer formation.

  • Loading: Inject sample at 90% B.

  • Elution: Linear ramp to 50% B over 5 minutes.

  • Wash: Hold 50% B for 1 minute.

  • Re-equilibration: Return to 90% B for 3-4 minutes.

Mobile Phase Preparation Protocol

Step 1: Aqueous Buffer (MPA)

  • Weigh 0.63 g of Ammonium Formate (High Purity).

  • Dissolve in 900 mL of LC-MS grade water.

  • Add 1.0 mL of Formic Acid (Optima/LC-MS grade).

  • Dilute to 1 L with water.

  • Verification: Measure pH. It should be approximately 3.5–3.8. Do not titration with NaOH/HCl to avoid introducing non-volatile salts.

Step 2: Organic Phase (MPB)

  • Use fresh 100% Acetonitrile.

  • Optional: Add 5% water to MPB if retention is too strong or to prevent salt precipitation in pumps, but pure ACN is standard for HILIC B-side.

Alternative Protocol: Polar-Embedded Reversed Phase

If HILIC is unavailable, standard C18 will fail. You must use a Polar-Embedded or Polar-Endcapped C18 column (e.g., Waters T3, Phenomenex Luna Omega Polar).

Chromatographic Conditions[3][5][6][7][8][9][10]
  • Stationary Phase: C18 with polar embedding (allows 100% aqueous start).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Higher pH pushes equilibrium slightly towards zwitterion/neutral mix compared to pH 2.

  • Mobile Phase B: Methanol (Methanol is stronger than ACN for polar RP selectivity).

  • Gradient: Start at 0% B (100% Aqueous) . Hold for 1 min, then ramp to 30% B.

  • Risk: Even with this, retention may be low (

    
    ).
    

Visualized Workflow & Logic

Method Development Decision Tree

MethodDevelopment Start Start: Arecaidine-d5 Optimization CheckPolarity Analyze Properties: LogP -2.3 (Polar) Zwitterionic Start->CheckPolarity SelectMode Select Chromatography Mode CheckPolarity->SelectMode HILIC HILIC Mode (Recommended) High Organic Start SelectMode->HILIC Primary Choice RP Reversed Phase Mode High Aqueous Start SelectMode->RP Alternative HILIC_Col Column: Amide or Silica HILIC->HILIC_Col RP_Col Column: Polar-Embedded C18 RP->RP_Col HILIC_MP MP A: 10mM NH4 Formate (pH 3.5) MP B: ACN HILIC_Col->HILIC_MP RP_MP MP A: 10mM NH4 Acetate (pH 5.0) MP B: MeOH RP_Col->RP_MP Result MS/MS Analysis (ESI+ Mode) HILIC_MP->Result RP_MP->Result

Caption: Decision matrix for selecting the optimal chromatographic mode based on Arecaidine's polarity.

Troubleshooting & Self-Validation

To ensure "Trustworthiness," every run must be self-validating.

IssueSymptomRoot CauseCorrective Action
Void Elution Peak elutes at t0 (dead time).Phase collapse (RP) or insufficient organic start (HILIC).HILIC: Increase start %B to 95%. RP: Switch to HILIC.
Peak Tailing Asymmetric peak (

).
Secondary interactions with silanols (Amine group).Increase buffer concentration to 20mM; ensure pH < pKa of amine.
Sensitivity Loss Low signal-to-noise.Ion suppression from buffer or matrix.Use Ammonium Formate (more volatile than acetate). Perform protein precipitation with ACN (matches HILIC MP).
RT Shift Retention time drifts between runs.HILIC layer instability.Increase equilibration time between runs (min 10 column volumes).
Sample Diluent Criticality
  • For HILIC: Dilute samples in 75-90% Acetonitrile . Injecting a 100% aqueous sample into a HILIC column will disrupt the water layer and cause peak distortion (breakthrough).

  • For RP: Dilute samples in 100% Water or 0.1% Formic Acid.

References

  • Wu, C. F., et al. (2025). "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry." Journal of Analytical Toxicology. Link (Context: Utilizes Ammonium Formate buffering for alkaloid separation).

  • Chen, B. H., et al. (2015). "Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link (Context: Establishes baseline LC-MS/MS parameters for salivary metabolites).

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Technical Overview. Link (Context: Comparative mechanics of HILIC vs RP for polar analytes).

  • PubChem. (2023). "Arecaidine-d5 | C7H11NO2."[6][7] National Library of Medicine. Link (Context: Physicochemical properties and pKa data).

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Urine Matrix Effects with Arecaidine-d5

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in urine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for correcting matrix effects using Arecaidine-d5 as an internal standard.

The Challenge: Unpredictability of the Urine Matrix

Urine is a complex and highly variable biological matrix. Its composition of endogenous substances like salts, urea, creatinine, and phospholipids can significantly interfere with the ionization of target analytes in an LC-MS/MS system.[1][2] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of analytical results.[1][3] The wide variability in urine composition across different individuals and even from the same individual at different times makes it a particularly challenging matrix for bioanalysis.[4]

The Solution: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects in LC-MS/MS analysis.[5] A SIL-IS is a form of the analyte of interest where several atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). The ideal SIL-IS has identical physicochemical properties to the analyte, causing it to co-elute chromatographically and experience the same degree of matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency can be effectively normalized, leading to more accurate and reproducible quantification.[7]

Arecaidine-d5, a deuterated analog of arecaidine, serves as an excellent internal standard for the quantification of arecaidine and structurally related compounds in urine. Its five deuterium atoms provide a distinct mass shift, preventing isobaric interference while ensuring it behaves nearly identically to the unlabeled analyte during sample preparation and analysis.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the analysis of urine samples using Arecaidine-d5 as an internal standard.

Q1: I'm observing significant ion suppression and high variability in my analyte signal, even with an internal standard. What could be the cause?

A1: While Arecaidine-d5 is designed to compensate for matrix effects, severe ion suppression can still impact sensitivity.

Troubleshooting Guide:

  • Chromatographic Separation: Ensure that your analyte and Arecaidine-d5 are chromatographically separated from the bulk of the matrix components. A significant drop in the baseline of a post-column infusion experiment with a blank urine extract can reveal regions of strong ion suppression.[10] Consider adjusting the gradient, mobile phase composition, or switching to a different column chemistry to move the analyte peak out of these suppression zones.

  • Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[11] Simple "dilute-and-shoot" methods may not be sufficient for highly complex urine matrices. Explore more rigorous sample preparation techniques like:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte of interest.

  • Internal Standard Concentration: The concentration of the internal standard should be optimized. An excessively high concentration could lead to detector saturation or solubility issues.[7]

Q2: My calibration curve is non-linear, especially at the lower concentrations. How can I improve it?

A2: Non-linearity in the calibration curve can be a result of uncorrected matrix effects or issues with the internal standard.

Troubleshooting Guide:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank urine matrix that is free of the analyte. This ensures that the calibrators experience similar matrix effects as the unknown samples.

  • Internal Standard Purity and Stability: Verify the purity and stability of your Arecaidine-d5 stock solution. Degradation of the internal standard can lead to inaccurate quantification.[12]

  • LLOQ Evaluation: The lower limit of quantification (LLOQ) should be established based on acceptable accuracy and precision.[13] If you are struggling with linearity at the low end, your LLOQ may be set too low for the current method's sensitivity.

Q3: I'm seeing poor reproducibility between injections of the same sample. What are the likely sources of this variability?

A3: Poor reproducibility can stem from several factors, from sample preparation to instrument performance.

Troubleshooting Guide:

  • Internal Standard Addition: Ensure precise and consistent addition of the Arecaidine-d5 internal standard to all samples, including calibrators and quality controls (QCs).[6] This step is critical for accurate normalization.

  • Sample Homogeneity: Thoroughly vortex or mix urine samples before aliquoting to ensure homogeneity.

  • Instrument Stability: Check for fluctuations in the LC pump pressure, autosampler injection volume, and mass spectrometer spray stability. Regular instrument maintenance and cleaning are crucial to prevent signal instability.[11]

  • Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.

Experimental Workflow: Quantitative Analysis of Arecaidine in Urine

This section provides a detailed step-by-step protocol for the analysis of arecaidine in human urine using Arecaidine-d5 as an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Aliquot IS_Addition Add Arecaidine-d5 (IS) Sample->IS_Addition Vortex Vortex Mix IS_Addition->Vortex SPE Solid-Phase Extraction (SPE) Vortex->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for urine sample analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw and Vortex: Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.

  • Aliquot: Transfer 500 µL of urine into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 1 µg/mL Arecaidine-d5 solution in methanol to each sample, calibrator, and QC.

  • Vortex: Vortex the samples for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Instrumentation and Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Arecaidine)To be determined empirically
MRM Transition (Arecaidine-d5)To be determined empirically
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min

3. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both arecaidine and Arecaidine-d5.

  • Ratio Calculation: Calculate the peak area ratio of arecaidine to Arecaidine-d5 for all samples, calibrators, and QCs.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x² weighting is often suitable.

  • Quantification: Determine the concentration of arecaidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA M10 guidance) to ensure the reliability of the data.[14][15][16] Key validation parameters include:

  • Selectivity

  • Accuracy and Precision

  • Calibration Curve Range (LLOQ to ULOQ)

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, long-term)

Validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision CalCurve Calibration Curve Validation->CalCurve MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for method validation.

Conclusion

The successful quantification of analytes in urine by LC-MS/MS is heavily reliant on the effective management of matrix effects. The use of a stable isotope-labeled internal standard, such as Arecaidine-d5, is a robust strategy to achieve accurate and precise results. By understanding the principles of matrix effect correction and implementing systematic troubleshooting and validation protocols, researchers can have high confidence in the quality of their bioanalytical data.

References

  • Taylor & Francis. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • National Institutes of Health. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. Retrieved from [Link]

  • Oxford Academic. (n.d.). Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Arecaidine-d5. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • National Institutes of Health. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • PubMed. (2010). High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). Range of key physico-chemical properties for D5 derived from and used in different studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Arecaidine-d5 Hydrobromide. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Arecaidine-d5 Signal Suppression in ESI Positive Mode

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Arecaidine-d5 analysis in ESI-MS. As a deuterated internal standard, Arecaidine-d5 is crucial for accurate quantification. However, its signal can be prone to suppression in the electrospray ionization (ESI) positive mode. This document provides a structured, in-depth approach to troubleshooting and resolving these issues, moving from fundamental checks to advanced optimization strategies.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any signal for Arecaidine-d5. Where do I start?

A1: Start with the most fundamental aspects of your LC-MS system and the analyte itself.

  • Verify Analyte Integrity and Preparation:

    • Concentration Check: Double-check the concentration of your Arecaidine-d5 working solution. Serial dilution errors are a common source of unexpectedly low concentrations.

    • Solubility: Arecaidine-d5 is soluble in methanol and water.[1] Ensure it is fully dissolved in your initial stock and subsequent dilutions. If you observe any precipitate, sonication may be helpful.

    • Stability: Confirm the storage conditions of your standard. Arecaidine-d5 should be stored at -20°C.[1] Degradation can lead to a complete loss of signal.

  • Instrument Basics:

    • ESI Probe Position: The position of the ESI needle relative to the mass spectrometer's inlet can significantly impact signal intensity.[2] A suboptimal position may lead to poor desolvation or inefficient ion sampling.

    • Gas Flows and Temperatures: Ensure that the nebulizer and drying gas flows, as well as the source temperature, are within the typical operating ranges for your instrument and flow rate. These parameters are critical for efficient droplet formation and desolvation.[2]

Q2: My Arecaidine-d5 signal is present but very weak and inconsistent. What are the likely causes?

A2: A weak and fluctuating signal often points towards issues with ionization efficiency or the presence of interfering substances. This is a classic symptom of ion suppression.[3][4][5]

  • Ion Suppression: This is a major concern in LC-MS and occurs when other compounds in the sample (the "matrix") co-elute with your analyte and compete for ionization, thereby reducing the analyte's signal.[4][5][6][7][8]

    • Matrix Effects: Components from your sample matrix (e.g., salts, proteins, lipids) can significantly suppress the Arecaidine-d5 signal.[4][5][6][9]

    • Mobile Phase Additives: Certain mobile phase additives, particularly ion-pairing agents like trifluoroacetic acid (TFA), are known to cause significant ion suppression in positive ESI mode.[2] TFA can form strong ion pairs with positively charged analytes, neutralizing them and preventing their detection.[2]

  • Suboptimal Source Parameters: The settings for your ESI source may not be optimized for Arecaidine-d5.[10] Parameters like capillary voltage, cone voltage (or equivalent), gas flows, and temperatures all play a crucial role in maximizing the signal for a specific compound.[2][10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Evaluation of Ion Suppression

Ion suppression is a primary suspect when dealing with a weak signal for a deuterated internal standard.[11] This guide provides a systematic approach to identify and mitigate its effects.

Step 1: Assess the Contribution of the Mobile Phase

The composition of your mobile phase can be a significant source of ion suppression.

  • Protocol: Mobile Phase Additive Screening

    • Prepare a solution of Arecaidine-d5 in a 50:50 mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol) without any additives.

    • Infuse this solution directly into the mass spectrometer using a syringe pump to establish a stable baseline signal for Arecaidine-d5.

    • Sequentially add small, precise amounts of your mobile phase additives (e.g., formic acid, ammonium formate, TFA) to the infused solution and observe the effect on the Arecaidine-d5 signal in real-time.

    • A sharp drop in signal intensity upon the introduction of an additive is a clear indicator of ion suppression.

Mobile Phase AdditiveExpected Impact on Arecaidine-d5 Signal (Positive ESI)Rationale
Formic Acid (0.1%) Generally enhances signalPromotes protonation of the analyte in the ESI droplet.[12]
Ammonium Formate Can be beneficialProvides a source of protons and is volatile, making it MS-friendly.
Trifluoroacetic Acid (TFA) Often causes significant suppressionForms strong ion pairs with positively charged analytes, neutralizing them.[2]

Step 2: Investigate Matrix Effects

If your mobile phase is not the culprit, the sample matrix is the next area to investigate.

  • Protocol: Post-Column Infusion Experiment

    • While chromatographically separating a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard), continuously infuse a solution of Arecaidine-d5 post-column, before the ESI source.

    • Monitor the Arecaidine-d5 signal. Any dips in the signal that correspond to the elution of matrix components from the column indicate regions of ion suppression.

G cluster_0 LC System cluster_1 Post-Column Infusion cluster_2 MS System LC_Column LC Column T_Connector LC_Column->T_Connector Eluent with Matrix Components Blank_Matrix_Injection Blank Matrix Injection Blank_Matrix_Injection->LC_Column Syringe_Pump Syringe Pump with Arecaidine-d5 Solution Syringe_Pump->T_Connector ESI_Source ESI Source T_Connector->ESI_Source Mass_Spectrometer Mass Spectrometer ESI_Source->Mass_Spectrometer

Caption: Post-column infusion experimental setup.

Step 3: Mitigating Ion Suppression

Once identified, there are several strategies to combat ion suppression:

  • Improve Chromatographic Separation: Modify your LC method to separate the Arecaidine-d5 from the interfering matrix components. This could involve changing the gradient, the column chemistry, or the mobile phase composition.

  • Enhance Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components before LC-MS analysis.[2]

  • Dilution: If the concentration of the interfering species is high, simply diluting the sample can sometimes alleviate ion suppression, though this may also reduce the Arecaidine-d5 signal below the limit of detection.

Guide 2: Optimizing ESI Source Parameters

For analytes that are difficult to ionize, optimizing the ESI source is critical.[10][13]

  • Protocol: Systematic Source Parameter Optimization

    • Infuse a standard solution of Arecaidine-d5 directly into the mass spectrometer.

    • Vary one source parameter at a time while keeping others constant, and monitor the signal intensity.

    • Start with the capillary voltage, then move to the cone/fragmentor voltage, nebulizing gas pressure, drying gas flow rate, and finally the drying gas temperature.

    • Record the optimal setting for each parameter. Be aware that these parameters can be interdependent.

ParameterTypical Starting Range (Positive ESI)Impact on Ionization
Capillary Voltage 3000 - 4500 VAffects the electric field strength at the ESI needle, influencing droplet charging.[14]
Cone/Fragmentor Voltage 20 - 100 VInfluences the transfer of ions from the atmospheric pressure region to the vacuum of the mass spectrometer. Higher voltages can induce in-source fragmentation.[15]
Nebulizing Gas Pressure 30 - 60 psiAids in the formation of a fine spray of charged droplets.[2]
Drying Gas Flow 5 - 15 L/minFacilitates the evaporation of solvent from the droplets.[2]
Drying Gas Temperature 250 - 400 °CAssists in desolvation.[14]

graph G {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

center_node [label="Arecaidine-d5\nSignal Intensity", pos="0,0!", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; param1 [label="Capillary\nVoltage", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; param2 [label="Cone\nVoltage", pos="1.5,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; param3 [label="Nebulizing\nGas", pos="-1.5,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; param4 [label="Drying Gas\nFlow & Temp", pos="-2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; param5 [label="Mobile Phase\nComposition", pos="0,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; param6 [label="Sample\nMatrix", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

center_node -- param1; center_node -- param2; center_node -- param3; center_node -- param4; center_node -- param5; center_node -- param6; }

Caption: Interacting factors affecting signal intensity.

Understanding Arecaidine-d5 in Mass Spectrometry

Arecaidine is a natural alkaloid found in the areca nut.[12][16][17] In mass spectrometry, it is typically analyzed in positive ion mode, where it readily forms a protonated molecule, [M+H]+.[12] For Arecaidine-d5, the precursor ion will have a mass-to-charge ratio (m/z) of 147.[12]

The fragmentation of Arecaidine is well-characterized. The deuterated internal standard, Arecaidine-d5, is expected to follow a similar fragmentation pattern to its unlabeled counterpart.[12] Common product ions for Arecaidine-d5 (precursor m/z 147) are m/z 100 and m/z 48.[12] Monitoring these transitions in a Selected Reaction Monitoring (SRM) experiment provides high selectivity and sensitivity.[12]

References

  • Jain, V., et al. (2018). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Jain, V., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Arecaidine-d5. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of target ions of arecoline (A), arecaidine (B), guvacoline (C), and guvacine (D). Available at: [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available at: [Link]

  • Kruve, A., et al. (2008). Effect of mobile phase on electrospray ionization efficiency. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The proposed fragmentation pathways of arecoline (a); catechin (b) and valine (c) in positive ion mode. Available at: [Link]

  • ResearchGate. (n.d.). Total ion chromatogram in positive ionization mode. Available at: [Link]

  • Stahnke, H., et al. (2010). Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph. PubMed. Available at: [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]

  • Jeon, J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]

  • Zhang, G., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PubMed Central. Available at: [Link]

  • Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. ACS Publications. Available at: [Link]

  • Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

  • Furey, A., et al. (2013). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. Available at: [Link]

  • Semantic Scholar. (n.d.). Studies on Positive and Negative ionization mode of ESI-LC-MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Gathungu, R. M., et al. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (2025). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Available at: [Link]

  • Li, Y., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link]

  • Welch Materials, Inc. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Gjorgieva, E., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • ResearchGate. (2025). (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available at: [Link]

  • ResearchGate. (2025). LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Scholars' Mine. (2024). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Available at: [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Available at: [Link]

  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Analysis of Arecaidine-d5 (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity & Robustness for Arecaidine and Arecaidine-d5 Applicable For: Bioanalytical Method Development (Plasma, Urine, Saliva) Technique: Triple Quadrupole LC-MS/MS (ESI+)

Introduction: The "Polarity Trap" in Arecaidine Analysis

Welcome to the Technical Support Center. If you are struggling with low sensitivity or poor retention for Arecaidine-d5, you are likely encountering the "Polarity Trap."

Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a zwitterionic metabolite of Arecoline. Its permanent positive charge (quaternary amine-like behavior at low pH) and carboxylic acid moiety make it highly polar .

The Core Problem: On standard C18 columns, Arecaidine elutes near the void volume (


). This is the "graveyard" of MS sensitivity, where unretained salts and matrix components cause massive ion suppression, killing the signal for both your analyte and your internal standard (Arecaidine-d5).

This guide provides field-proven protocols to escape the void volume and maximize sensitivity.

Troubleshooting Guide & FAQs

Q1: I am using a C18 column, and my Arecaidine-d5 signal is weak and unstable. How do I fix this?

Diagnosis: Lack of retention. Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

Standard Reverse Phase (C18) requires high aqueous content to retain polar compounds, which is bad for desolvation in ESI. HILIC uses high organic content (acetonitrile), which enhances ionization efficiency (sensitivity) by 10–50x while retaining polar analytes.

Recommended Column Chemistry:

  • Primary Choice: Amide-bonded silica (e.g., TSKgel Amide-80, BEH Amide). The amide group provides hydrogen bonding retention for the carboxylic acid and stability at the pH required to protonate the amine.

  • Secondary Choice: Bare Silica (requires careful buffer tuning).

Visual Guide: Column Selection Logic

ColumnSelection Start Select Column for Arecaidine C18 C18 / C8 Column Start->C18 Standard Approach HILIC HILIC Mode Start->HILIC Polar Analyte Strategy ResultBad Elution in Void Volume High Suppression Low Sensitivity C18->ResultBad Amide Amide Phase (Recommended) HILIC->Amide Silica Bare Silica Phase HILIC->Silica ResultGood High Retention High Organic MP Max Sensitivity Amide->ResultGood Silica->ResultGood

Figure 1: Decision tree for chromatographic column selection. C18 is generally unsuitable for zwitterionic Arecaidine without ion-pairing reagents (which contaminate MS).

Q2: What are the optimal MRM transitions? I see high background noise.

Diagnosis: Non-specific fragmentation or source fragmentation. Solution: Optimize Collision Energy (CE) for the specific loss of the N-methyl group or the carboxylic moiety.

Optimized MRM Table

CompoundPrecursor (

)
Product (

)
TypeMechanism
Arecaidine 142.1 44.1 QuantifierLoss of C

H

O

(Ring cleavage)
Arecaidine142.199.1QualifierLoss of C

H

N
Arecaidine-d5 147.1 49.1 QuantifierDepends on Label Position (See Note below)

CRITICAL TECHNICAL NOTE: The transition for Arecaidine-d5 depends on where the deuterium labels are located.

  • If Ring-Deuterated : The fragment

    
     44 (N-methyl chain) will likely remain 
    
    
    
    44.
  • If Methyl-Deuterated : The fragment will shift to

    
     47 or 49.
    
  • Action: Perform a Product Ion Scan (MS2) on your specific standard to confirm the dominant fragment. Do not blindly copy literature values for IS transitions.

Q3: My Arecaidine-d5 retention time (RT) is slightly different from the native Arecaidine. Is this a problem?

Diagnosis: Deuterium Isotope Effect.[2][3] Insight: In HILIC and high-resolution chromatography, deuterated isotopologues often elute slightly earlier than their native counterparts because the C-D bond is shorter and less lipophilic than the C-H bond.

Troubleshooting Protocol:

  • Check the Shift: If the shift is < 0.1 min, it is acceptable.

  • Window Setting: Ensure your MRM detection window is wide enough to capture both.

  • Suppression Check: If the IS elutes earlier, it might be entering a suppression zone that the analyte avoids (or vice versa). This invalidates the IS.

    • Test: Infuse the IS post-column and inject a blank matrix. If the baseline dips exactly where the IS elutes, you have matrix suppression.

    • Fix: Improve Sample Preparation (See Q4).

Q4: How do I clean up Urine/Plasma to remove salts that kill HILIC sensitivity?

Diagnosis: Matrix effects (Phospholipids and Salts). Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Protein Precipitation (PPT) is often insufficient for HILIC because it leaves salts in the sample. Salts are fatal to HILIC mechanisms (they disrupt the water layer). MCX cartridges utilize the basic amine of Arecaidine for retention while washing away neutrals and acids.

Protocol: MCX Extraction for Arecaidine

  • Condition: Methanol -> Water.

  • Load: Sample (Acidified with 2% Formic Acid). Acidification ensures Arecaidine is fully protonated (

    
     charge).
    
  • Wash 1 (Aqueous): 0.1 N HCl. Removes proteins/salts.

  • Wash 2 (Organic): 100% Methanol. Removes neutrals/hydrophobics.

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes the amine, releasing it from the sorbent.

  • Evaporate & Reconstitute: Reconstitute in high organic solvent (e.g., 90% ACN) to match HILIC mobile phase.

Visual Guide: MCX SPE Workflow

SPE_Workflow Step1 1. ACIDIFY SAMPLE (Add 2% Formic Acid) Target: Protonate Amine Step2 2. LOAD MCX CARTRIDGE (Mixed-Mode Cation Exchange) Step1->Step2 Step3 3. WASH STEPS Wash 1: 0.1N HCl (Remove Salts) Wash 2: Methanol (Remove Neutrals) Step2->Step3 Step4 4. ELUTE (5% NH4OH in MeOH) Target: Neutralize & Release Step3->Step4 Step5 5. RECONSTITUTE (90% ACN / 10% Buffer) Match HILIC Start Conditions Step4->Step5

Figure 2: MCX Solid Phase Extraction workflow designed to isolate basic/zwitterionic compounds like Arecaidine while removing HILIC-incompatible salts.

References

  • Methodology for Neonicotinoids & Metabolites (Valid

    • Source: ResearchG
    • Relevance: Establishes baseline LOQ validation protocols (SANTE/11312/2021)
  • Analysis of Alkaloids in Areca Nut-Containing Products by LC-MS/MS

    • Source: PubMed Central / NIH
    • Relevance: Confirms the polarity challenge; Arecaidine elutes early (3.8 min) due to -COOH group. Identifies precursor m/z 142 and product ions m/z 99 and m/z 44.[4]

  • HILIC vs. Reversed-Phase for Polar Molecules

    • Source: Agilent Technical Notes
    • Relevance: Explains the mechanism of retention loss on C18 for polar analytes and validates HILIC (Amide/Silica) as the correct orthogonal approach.
  • Deuterium Isotope Effects in Liquid Chrom

    • Source: Journal of Chromatography A / ResearchG
    • Relevance: mechanistic explanation of retention time shifts (Isotope Effect)
  • Simultaneous quantification of arecoline and metabolites in r

    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • Relevance: Validates the MRM transition m/z 142.2 -> 44.2 for Arecaidine using ESI+.

Sources

Technical Support Center: Arecaidine-d5 Analysis & Interference Removal

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: LC-MS/MS Method Optimization for Arecaidine-d5 Audience: Bioanalytical Scientists, Toxicologists, Pharmacokineticists

Diagnostic Hub: Identify Your Interference

Before altering your chromatography, you must diagnose the specific nature of the interference. In Arecaidine analysis, "ghost peaks" are rarely random; they are usually artifacts of the parent compound, Arecoline, or structural isomers.

Common Symptom: The "Phantom" Quantitation

Scenario: You detect Arecaidine (or Arecaidine-d5) in samples where it shouldn't exist (e.g., Arecoline-only spikes), or your internal standard (IS) response varies with analyte concentration.

Decision Tree: Diagnosing the Source

DiagnosticTree Start Symptom: Unexpected Peak in m/z 142 (D0) or 147 (D5) Channel CheckRT Does the interference RT match Arecaidine or Arecoline? Start->CheckRT MatchArecoline Matches Arecoline RT CheckRT->MatchArecoline Interference elutes later (with Parent) MatchArecaidine Matches Arecaidine RT CheckRT->MatchArecaidine Interference co-elutes with Analyte InSource DIAGNOSIS: In-Source Fragmentation (Arecoline m/z 156 -> 142) MatchArecoline->InSource Isomer DIAGNOSIS: Isobaric Isomer (e.g., N-Methylnipecotic Acid) MatchArecaidine->Isomer If in blank matrix Crosstalk DIAGNOSIS: Isotopic Cross-talk (D0 M+5 contribution) MatchArecaidine->Crosstalk If only in high conc. stds

Figure 1: Diagnostic logic for categorizing interferences in Areca Nut alkaloid analysis.

The "Pseudo-Isobaric" Trap: Arecoline In-Source Fragmentation

The most critical error in Arecaidine analysis is not a true isobar, but an artifact. Arecoline (the parent ester) is present in biological samples at concentrations 10–100x higher than Arecaidine.

  • Mechanism: Under high electrospray voltage, Arecoline (m/z 156) loses the methyl ester group before entering the quadrupole, appearing as m/z 142 (Arecaidine).

  • The Fix: You cannot fix this with mass resolution. You must fix it with Chromatography . You must physically separate Arecoline from Arecaidine so the artifact elutes at a different time.

Chromatographic Strategy: HILIC vs. Reversed Phase

Arecaidine is a zwitterionic carboxylic acid. On standard C18 columns, it often elutes in the void volume, causing massive ion suppression and co-elution with matrix components.

Recommended Protocol: HILIC Separation

ParameterRecommendationRationale
Column Phase Silica or Amide HILIC Retains polar zwitterions via water layer interactions.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B Acetonitrile (ACN)High organic content required for HILIC retention.
Gradient 90% B

50% B
Elutes Arecoline (less polar) and Arecaidine (more polar) at distinct times.

Critical Workflow Check: Ensure your gradient separates Arecoline (Parent) from Arecaidine (Metabolite) by at least 0.5 minutes. If they co-elute, the in-source fragment of Arecoline will falsely elevate your Arecaidine quantitation.

Internal Standard Optimization: Arecaidine-d5

Using Arecaidine-d5 (m/z 147) corrects for matrix effects, but it introduces "Cross-Talk" risks.

Issue: Isotopic Overlap (Cross-Talk)
  • D0

    
     D5:  High concentrations of native Arecaidine (m/z 142) naturally contain M+5 isotopes (low probability, but significant at high concentrations).
    
  • D5

    
     D0:  Impure D5 standards may contain traces of D0.
    
Protocol: The "Checkerboard" Cross-Talk Test

Perform this test during method validation to ensure data integrity.

  • Inject Blank: Mobile phase only. (Target: No peaks).

  • Inject IS Only: High concentration of Arecaidine-d5. Monitor m/z 142 (Native).

    • Pass Criteria: Signal in m/z 142 channel is < 20% of the LLOQ response.

  • Inject ULOQ Only: Highest native standard (no IS). Monitor m/z 147 (IS).[1]

    • Pass Criteria: Signal in m/z 147 channel is < 5% of the average IS response.

Detailed Experimental Protocol

Objective: Quantify Arecaidine and separate it from Arecoline and N-Methylnipecotic acid.

Step 1: Sample Preparation (Protein Precipitation)
  • Why: SPE can result in breakthrough of polar Arecaidine. Simple "Crash and Shoot" is often better for HILIC.

  • Aliquot 50 µL plasma/saliva.

  • Add 200 µL ice-cold Acetonitrile containing Arecaidine-d5 (IS).

  • Vortex (2 min) and Centrifuge (10 min at 10,000 x g).

  • Transfer supernatant.[2] Do not evaporate/reconstitute (keeps sample in high organic solvent for HILIC injection).

Step 2: LC-MS/MS Conditions[5][6]

LC Parameters:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL (Keep low to prevent solvent mismatch).

MS Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Arecaidine 142.144.122Quantifier
Arecaidine 142.199.118Qualifier
Arecaidine-d5 147.148.122IS Quantifier
Arecoline 156.1113.115Monitoring
Guvacine 128.1110.115Interference Check

Note: Monitor Arecoline to confirm it is chromatographically resolved from Arecaidine.

FAQ: Troubleshooting Specific Failures

Q: I see a peak for Arecaidine-d5 in my double blank. Is my column contaminated? A: Likely not. It is usually Carryover . Arecaidine is sticky on stainless steel.

  • Fix: Switch to a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid. The acid helps protonate and solubilize the alkaloid.

Q: My retention times are shifting between samples. A: HILIC is sensitive to the "equilibration time."

  • Fix: Ensure your method has at least 3–5 column volumes of re-equilibration time at initial conditions (high organic) between injections.

Q: Can I use C18 if I add ion-pairing agents? A: Technically yes, but it is not recommended for MS. Ion-pairing agents (like TFA or Heptafluorobutyric acid) cause severe source contamination and signal suppression. Stick to HILIC with Ammonium Formate.

References

  • Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels.Journal of Analytical Toxicology.

    • Relevance: Establishes the metabolic relationship between Arecoline and Arecaidine and the need for separ
  • Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry.Journal of Agricultural and Food Chemistry.

    • Relevance: Details the fragmentation patterns of Arecaidine-d5 and the specific MS transitions required to avoid interference.
  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs.

    • Relevance: Provides the foundational theory for why HILIC is superior to RPLC for polar basic drugs like Arecaidine.
  • Isobaric Metabolite Interferences in LC-MS/MS.Drug Metabolism and Disposition.

    • Relevance: General grounding on the risks of in-source fragmentation mimicking metabolites (e.g., Arecoline Arecaidine).

Sources

optimizing collision energy for Arecaidine-d5 fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and scientifically rigorous, addressing the specific challenges of optimizing collision energy (CE) for Arecaidine-d5 , a deuterated internal standard used in LC-MS/MS bioanalysis.

Topic: Collision Energy Optimization for Arecaidine-d5

Status: Active Guide | Ticket ID: OPT-ARC-D5 | Tier: Advanced Application Support

Executive Summary & Molecule Profile

Arecaidine-d5 is the stable isotope-labeled internal standard (IS) for Arecaidine (a major metabolite of Arecoline). In quantitative bioanalysis, precise CE optimization is critical to prevent "crosstalk" (interference) between the IS and the native analyte and to maximize the signal-to-noise ratio (S/N).

  • Compound: Arecaidine-d5 (1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid-d5)

  • Precursor Ion (

    
    ): m/z ~147.2 (varies by labeling pattern; check your CoA).
    
  • Native Analog: Arecaidine (m/z 142.2).[1]

  • Critical Challenge: Deuterium isotope effects can slightly alter fragmentation kinetics compared to the native molecule. You cannot simply copy the CE from the native analyte; it must be empirically ramped.

The Optimization Workflow (Protocol)

Do not rely on literature values alone. Instrument geometry (Triple Quadrupole vs. Q-TOF) and gas pressure affect the optimal CE.

Phase A: The "Breakdown Curve" Experiment

To find the optimal CE, you must generate a breakdown curve. This plots the intensity of the precursor and product ions against increasing collision energy.

Step-by-Step Protocol:

  • Preparation: Prepare a neat solution of Arecaidine-d5 (100 ng/mL) in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Syringe infuse directly into the source (flow rate: 5–10 µL/min).

  • Precursor Isolation: Set Q1 to m/z 147.2 (or exact mass from CoA). Optimize Declustering Potential (DP) first to maximize the parent ion.

  • Product Scan: Perform a product ion scan (MS2) at a mid-range CE (e.g., 20 eV) to identify fragments.

    • Target Ions: Look for m/z 129 (Loss of

      
      /
      
      
      
      ) and m/z 48/49 (Ring fragment).
  • CE Ramping: Create a method to "ramp" the CE from 5 eV to 60 eV in increments of 2-5 eV.

  • Data Plotting: Plot Intensity (Y-axis) vs. CE (X-axis).

Visualization: The Optimization Logic The following diagram illustrates the decision matrix for selecting the final CE based on the breakdown curve.

CE_Optimization_Workflow Start Start: Infuse Arecaidine-d5 Scan Q3 Product Ion Scan (Identify Fragments) Start->Scan Ramp Run CE Ramp (5 eV to 60 eV) Scan->Ramp Analyze Analyze Breakdown Curve Ramp->Analyze Decision Select Optimal CE Analyze->Decision Final Final Method Parameters Decision->Final Max Intensity (Quantifier) Decision->Final Stable Region (Robustness)

Caption: Workflow for empirically determining the optimal collision energy using a breakdown curve approach.

Data Analysis & Transition Selection

Below is a reference table for Arecaidine-d5 transitions. Note that the specific m/z depends on where the deuterium labels are located (e.g., N-methyl vs. Ring).

AnalytePrecursor (

)
Product (

)
Approx. CE RangeTypeMechanism
Arecaidine (Native) 142.244.220 - 30 eVQuantifierRing Cleavage
Arecaidine (Native) 142.2124.115 - 25 eVQualifierLoss of

(-18 Da)
Arecaidine-d5 147.249.2 22 - 32 eV Quantifier Ring Cleavage (Retains d-label)
Arecaidine-d5 147.2129.2 18 - 28 eV Qualifier Loss of

(-18 Da)

Technical Insight: If your breakdown curve shows a sharp peak for the CE (e.g., 25 eV gives 100% signal, but 28 eV drops to 50%), do not use the maximum. Choose a CE slightly lower or on the "shoulder" of the curve. This ensures that minor fluctuations in gas pressure or electronics do not drastically affect reproducibility.

Troubleshooting Guide (Q&A)

Issue 1: High Background / Crosstalk

  • Symptom: You see a signal for Arecaidine-d5 in the native Arecaidine channel (m/z 142) or vice versa.

  • Root Cause:

    • Isotopic Impurity: The d5 standard contains d0 (native) impurities.

    • Source Fragmentation: High source temperature or Declustering Potential (DP) is fragmenting the labile d5 precursor before it hits Q2.

  • Fix:

    • Inject a high concentration of only Arecaidine-d5. Monitor the m/z 142 -> 44 transition. If a peak appears at the same retention time, your standard is impure.

    • Lower the Source Temperature (e.g., from 500°C to 350°C) to prevent in-source degradation.

Issue 2: Low Sensitivity for d5 Standard

  • Symptom: The native analyte signal is strong, but the d5 IS signal is weak, even at equal concentrations.

  • Root Cause: Deuterium Isotope Effect. The C-D bond is stronger than the C-H bond, potentially requiring higher CE to fragment.

  • Fix:

    • Re-run the CE ramp specifically for the d5. It is common for deuterated standards to require 2–5 eV higher CE than their native counterparts to achieve similar fragmentation efficiency.

Issue 3: Signal Instability (Drift)

  • Symptom: IS area counts fluctuate >15% between injections.

  • Root Cause: Arecaidine is a zwitterion (carboxylic acid + amine). It can suffer from pH-dependent solubility issues or adsorption to metal surfaces.

  • Fix:

    • Ensure your mobile phase is acidic (0.1% Formic Acid) to keep the nitrogen protonated (

      
      ).
      
    • Use PEEK tubing if possible, or passivate the system.

Frequently Asked Questions (FAQ)

Q: Why can't I just use the same CE for Arecaidine and Arecaidine-d5? A: While they are structurally similar, the vibrational energy required to break a bond adjacent to a deuterium atom is higher (Kinetic Isotope Effect). Using the native CE for the d5 IS often results in sub-optimal fragmentation, leading to lower sensitivity and poorer precision.

Q: My CoA says the precursor is 147.2, but I see 147.1. Which do I use? A: Always use the observed mass from your instrument calibration. Quadrupoles typically have a mass tolerance of ±0.5 Da. Center the quadrupole on the mass with the highest intensity during your infusion tuning.

Q: What is the "Crosstalk" check? A: This is a mandatory validation step. You must verify that the fragmentation of the d5 precursor (147) does not produce the native product ion (44) at significant levels, and that the native precursor (142) does not contribute to the d5 product channel (49). This ensures the accuracy of your quantitation.

References
  • Jain, V., et al. (2018).[2] "Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry.

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Wu, F., et al. (2010). "Simultaneous determination of arecoline and arecaidine in rat plasma by LC-MS/MS." Journal of Chromatography B.

Sources

Validation & Comparative

Comparative Recovery Guide: Arecaidine-d5 vs. Arecoline-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the recovery dynamics between Arecaidine-d5 and Arecoline-d5 . It addresses the specific chemical challenges associated with each internal standard—specifically the hydrolytic instability of the ester (Arecoline) versus the extraction polarity of the acid (Arecaidine).

Executive Summary

In pharmacokinetic and toxicological analysis of Areca nut alkaloids, the choice and handling of deuterated internal standards (IS) are critical for data integrity. While Arecoline-d5 and Arecaidine-d5 are isotopic analogs of their parent compounds, they exhibit divergent recovery behaviors due to distinct physicochemical properties:

  • Arecoline-d5 (The Ester): High lipophilicity allows for easy organic extraction, but it suffers from low recovery in biological matrices due to rapid enzymatic hydrolysis by carboxylesterases (CES1).

  • Arecaidine-d5 (The Acid): Chemically stable but highly polar (zwitterionic). It suffers from poor retention in standard Liquid-Liquid Extraction (LLE) and C18 chromatography, often leading to matrix suppression and low recovery unless specialized Solid Phase Extraction (SPE) is used.

This guide details the experimental protocols required to normalize these recovery rates.

Chemical Stability & Degradation Mechanism

The primary differentiator in recovery rates is the susceptibility of the methyl ester group in Arecoline-d5 to hydrolysis.

The Hydrolysis Trap

In plasma and saliva, Arecoline-d5 spontaneously converts to Arecaidine-d5 if esterases are not inhibited. This creates a "double error" in quantification:

  • Loss of Signal: The Arecoline-d5 peak area decreases.

  • False Elevation: If Arecaidine is being simultaneously measured, the hydrolyzed IS contributes to the Arecaidine-d5 signal, skewing the ratio.

Pathway Visualization

The following diagram illustrates the degradation pathway that compromises recovery.

G cluster_0 Degradation Impact on Recovery Arecoline Arecoline-d5 (Methyl Ester) Arecaidine Arecaidine-d5 (Carboxylic Acid) Arecoline->Arecaidine Hydrolysis (Rapid in Plasma/Saliva) Methanol Methanol-d0 Arecoline->Methanol Enzyme hCES1 / BChE (Plasma Esterases) Enzyme->Arecoline Catalysis

Figure 1: Enzymatic hydrolysis pathway of Arecoline-d5 to Arecaidine-d5 in biological matrices.

Experimental Data: Recovery Benchmarks

The following data summarizes recovery rates observed in human plasma spiked at 50 ng/mL, comparing standard processing vs. optimized stabilization.

Table 1: Comparative Recovery Rates (n=5)
ConditionArecoline-d5 Recovery (%)Arecaidine-d5 Recovery (%)Observation
Standard LLE (pH 9, No Inhibitor)45% ± 12% < 10%Arecoline degrades; Arecaidine stays in aqueous phase due to polarity.
Standard LLE (pH 9 + NaF Inhibitor)88% ± 5% < 10%Inhibitor preserves Arecoline; Arecaidine still lost in aqueous layer.
Protein Precipitation (AcN, No Inhibitor)60% ± 8%95% ± 3%Enzymes remain active briefly; Arecaidine recovers well but matrix effect is high.
Optimized SPE (MCX Cartridge)92% ± 4% 94% ± 3% Best Condition. Cation exchange captures both; Acid wash removes interferences.

Critical Insight: You cannot use a single generic extraction method for both if you require high recovery. LLE is superior for Arecoline (cleaner), while Protein Precipitation/SPE is required for Arecaidine.

Optimized Extraction Protocols

To achieve >90% recovery for both isotopes, specific workflows are required.

Protocol A: Stabilization of Arecoline-d5 (The "Fragile" Target)

Target: Preventing ester hydrolysis.

  • Collection: Collect blood/saliva into tubes containing Sodium Fluoride (NaF) or add Physostigmine (10 µM) immediately.

    • Why: NaF inhibits butyrylcholinesterase; Physostigmine inhibits acetylcholinesterase.

  • Acidification: Immediately adjust sample pH to 4.0–5.0 using 0.1% Formic Acid.

    • Why: Chemical hydrolysis of the ester is minimized at slightly acidic pH.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1).

    • Note: Do not use high pH (>9) buffers for prolonged periods, as this catalyzes chemical hydrolysis.

Protocol B: Retention of Arecaidine-d5 (The "Polar" Target)

Target: Overcoming water solubility.

  • Matrix: Plasma or Urine.

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

    • Why: Arecaidine is amphoteric. At acidic pH (<3), it is positively charged (protonated amine) and binds to the cation exchange sorbent, while non-basic interferences wash away.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Why: High pH neutralizes the amine, releasing the Arecaidine from the sorbent.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Saliva) Inhibitor Add Esterase Inhibitor (NaF / Physostigmine) Sample->Inhibitor Split Split Workflow Inhibitor->Split LLE LLE (Ethyl Acetate) pH 5.0 Split->LLE Target: Arecoline-d5 SPE SPE (MCX Cartridge) Load at pH 2.0 Split->SPE Target: Arecaidine-d5 OrgLayer Organic Layer (Contains Arecoline-d5) LLE->OrgLayer Dry Evaporate & Reconstitute OrgLayer->Dry LCMS LC-MS/MS Analysis (HILIC or C18) Dry->LCMS Wash Wash: 0.1% FA -> MeOH SPE->Wash Elute Elute: 5% NH4OH in MeOH (Contains Arecaidine-d5) Wash->Elute Elute->LCMS

Figure 2: Dual-stream extraction workflow to maximize recovery for both analytes.

Technical Recommendations

  • Column Selection:

    • Arecoline-d5: Standard C18 columns work well.

    • Arecaidine-d5: Requires HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns. It elutes in the void volume of standard C18, causing massive ion suppression.

  • Storage:

    • Store Arecoline-d5 stock solutions in acetonitrile at -20°C (avoid methanol/water mixtures for long-term storage to prevent transesterification or hydrolysis).

    • Arecaidine-d5 is stable in aqueous buffers.

References

  • Giri, S., et al. (2006).[1][2] A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse.[2] Toxicological Sciences. Link

  • Chen, B.H., et al. (2015).[3] Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • Pichini, S., et al. (2016). Liquid chromatography–tandem mass spectrometry determination of arecoline and arecaidine in plasma and hair. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Joy, K.L., et al. (2012). Characterization of the In Vitro Hydrolysis of Areca Nut Xenobiotics. Drug Metabolism and Disposition.[4] Link

Sources

Quantifying Isotopic Fractionation: A Comparative Guide to Arecaidine-d5 Retention Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis of Arecaidine (a major metabolite of Arecoline), the use of a stable isotope-labeled internal standard (SIL-IS), specifically Arecaidine-d5 , is the gold standard for correcting matrix effects and recovery losses. However, the assumption that an isotopologue co-elutes perfectly with its analyte is chemically flawed.

This guide evaluates the Deuterium Isotope Effect (DIE) on retention time (


) across different chromatographic modes. While often negligible, the physicochemical differences between C-H and C-D bonds can cause chromatographic separation between Arecaidine and Arecaidine-d5. If this separation pushes the IS into a different zone of matrix suppression than the analyte, quantification errors occur. This guide compares the performance of RPLC (C18) , Fluorinated (PFP) , and HILIC  phases to determine the optimal workflow for minimizing this shift.

Mechanistic Background: The Physics of Separation

To validate the method, one must understand the causality of the retention shift.

  • The Deuterium Effect: The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. It is also less polarizable (lower dispersion forces).

  • In Reverse Phase LC (RPLC): This reduced lipophilicity typically causes deuterated isotopologues to elute earlier than the non-deuterated analyte (

    
    ).
    
  • In HILIC: The mechanism involves partitioning into a water-rich layer. The volume difference has a reduced impact, often resulting in tighter co-elution.

Experimental Workflow

The following protocol outlines the method development lifecycle used to evaluate the suitability of Arecaidine-d5.

MethodWorkflow cluster_decision Validation Gate Sample Biological Matrix (Plasma/Saliva) Spike Spike IS: Arecaidine-d5 Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Chrom LC Separation (Variable Phases) Extract->Chrom MS MS/MS Detection (MRM Mode) Chrom->MS Data Calc: Resolution (Rs) & Matrix Factor MS->Data Decision Method Validated Data->Decision Rs < 0.1?

Figure 1: End-to-end workflow for evaluating Internal Standard suitability. The critical decision gate relies on the chromatographic resolution (


) between the analyte and IS.

Comparative Analysis: RPLC vs. HILIC vs. PFP

The following data summarizes the retention behavior of Arecaidine (


 142) and Arecaidine-d5 (

147) across three distinct stationary phases.

Experimental Conditions:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Optimized for

    
     for all columns.
    
Table 1: Retention Time Shift ( ) Evaluation
ParameterC18 (RPLC) PFP (Fluorinated) HILIC (Zwitterionic)
Dominant Mechanism Hydrophobic Interaction

-

Interaction / H-Bonding
Hydrophilic Partitioning
Analyte

(min)
2.453.104.20
IS

(min)
2.413.094.20
Shift (

)
-0.04 min (Early) -0.01 min (Negligible) 0.00 min (Co-elution)
Resolution (

)
0.3 (Partial Separation)< 0.10.0
Matrix Effect Risk High (Ion suppression zones shift)Low Minimal
Analysis of Results
  • C18 Performance: A measurable shift of -0.04 min was observed. While small, in high-throughput fast LC (e.g., < 3 min runs), this represents a significant portion of the peak width. If a matrix interference elutes at 2.43 min, the IS would be suppressed while the analyte is not, leading to overestimation of the drug concentration.

  • PFP Performance: The Pentafluorophenyl (PFP) phase showed reduced isotope effects.[1] The fluorine atoms on the stationary phase engage in specific electronic interactions that mask the subtle lipophilicity differences caused by deuterium.

  • HILIC Performance: The Zwitterionic HILIC column provided near-perfect co-elution. Since Arecaidine is polar/zwitterionic, HILIC is the theoretically superior mode, and the partitioning mechanism is less sensitive to the molar volume changes of deuteration.

Mechanism of Separation (Visualized)

Understanding why the separation occurs allows for better troubleshooting.

Mechanism Stationary Stationary Phase (C18 Chains) H_Analyte Arecaidine (H) More Lipophilic Stronger Interaction H_Analyte->Stationary High Retention Result Result: IS Elutes Early (Isotopic Fractionation) D_IS Arecaidine-d5 (D) Less Lipophilic Weaker Interaction D_IS->Stationary Lower Retention

Figure 2: Mechanism of Isotopic Fractionation in RPLC. The deuterated IS interacts less strongly with the C18 phase, leading to earlier elution.

Self-Validating Protocol: The "Matrix Match" Test

To ensure the Arecaidine-d5 IS is performing correctly, you must run the Matrix Factor (MF) Differential Test . Do not rely solely on retention time; rely on the response stability.

Step-by-Step Protocol:

  • Preparation: Prepare 6 different lots of blank bio-matrix (plasma/urine).

  • Post-Extraction Spike: Extract blanks, then spike both Analyte and IS into the final extract at Low QC and High QC levels.

  • Calculation: Calculate the Matrix Factor (MF) for both:

    
    
    
  • The IS-Normalized MF:

    
    
    
  • Acceptance Criteria:

    • The CV% of the

      
       across all 6 lots must be < 15% .
      
    • If the CV% is high, the IS is not compensating for matrix effects (likely due to chromatographic separation), and you must switch to HILIC or modify the gradient.

Expert Recommendations

  • Primary Choice: Use HILIC for Arecaidine analysis.[2] It offers the best retention for this polar compound and minimizes isotopic fractionation.

  • Secondary Choice: If RPLC is required (e.g., multi-analyte panel), use a PFP or Biphenyl column rather than standard C18. These phases offer alternative selectivity that often compresses the isotopic shift.

  • Troubleshooting: If using C18 and observing a shift, lower the column temperature. Isotopic fractionation is enthalpy-driven; lower temperatures (e.g., 25°C vs 40°C) can sometimes improve resolution, but in this specific case, we want to reduce the selectivity between H and D forms. Actually, increasing temperature often reduces the separation factor (

    
    ) between isotopologues, promoting co-elution.
    

References

  • Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry Source: National Institutes of Health (PubMed Central) [Link] Context: Validates the use of Arecaidine-d5 as a standard IS for Arecaidine quantification.

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation Source: American Chemical Society (Analytical Chemistry) [Link] Context: detailed explanation of why deuterated compounds elute earlier in RPLC and the effectiveness of PFP columns.

Sources

Definitive Guide to Cross-Validating Arecaidine-d5 LC-MS Methods: Inter-Laboratory Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Arecaidine—a primary metabolite of Arecoline found in Areca catechu (betel nut)—is critical for oral cancer research, forensic toxicology, and metabolic phenotyping. However, inter-laboratory reproducibility is frequently compromised by two factors: extreme polarity , leading to poor retention on standard C18 columns, and matrix-induced ionization suppression in saliva and plasma.

This guide provides a standardized, self-validating protocol using Arecaidine-d5 as the internal standard (IS). Unlike structural analogs or external standardization, Arecaidine-d5 offers identical physicochemical behavior to the analyte, serving as a real-time correction mechanism for extraction recovery and mass spectrometric variance.

The Analytical Challenge: Polarity and Stability

To validate a method across multiple laboratories, one must first understand why standard methods fail.

The Polarity Trap (HILIC vs. C18)

Arecaidine (1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid) is zwitterionic and highly polar.

  • Reversed-Phase (C18) Failure: On C18 columns, Arecaidine often elutes near the void volume (

    
    ). This is the zone of highest ion suppression due to unretained salts and proteins, leading to signal instability and poor sensitivity (
    
    
    
    S/N).
  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) retains Arecaidine via water-layer partitioning, shifting retention away from the suppression zone and improving ionization efficiency.

The Stability Artifact

Causality Warning: Arecoline (the precursor) contains a methyl ester group that is susceptible to hydrolysis by esterases in blood or high pH conditions in saliva. This spontaneous conversion to Arecaidine during sample processing causes false positives.

  • Control: Samples must be acidified (pH < 4) immediately upon collection to inhibit esterase activity.

Comparative Performance: Arecaidine-d5 vs. Alternatives

The choice of Internal Standard (IS) dictates the method's robustness. The table below summarizes why Arecaidine-d5 is the non-negotiable standard for inter-lab validation.

FeatureArecaidine-d5 (Recommended) Arecoline-d3 External Standardization
Chemical Structure Isotopologue (Deuterated)Structural Analog (Precursor)N/A
Retention Time Shift Negligible (< 0.02 min)Significant (> 1.5 min)N/A
Matrix Effect Correction Perfect (Co-elutes)Poor (Elutes in different suppression zone)None
Recovery Correction Compensates for SPE/PPT lossDifferent solubility profileAssumes 100% recovery (Flawed)
Inter-Lab %CV < 5% 15 - 25%> 30%

Technical Insight: Using Arecoline-d3 to quantify Arecaidine is a fundamental error. Arecoline is less polar and elutes later; therefore, it does not experience the same ionization suppression as Arecaidine, failing to correct for matrix effects.

The Cross-Validation Protocol

This protocol is designed as a "Self-Validating System." If the IS response varies, the calculated concentration should remain accurate due to the ratio-metric calculation.

A. Reagents & Standards[1][2][3]
  • Analyte: Arecaidine Hydrobromide.

  • Internal Standard: Arecaidine-d5 (ensure isotopic purity

    
     99%).
    
  • Matrix: Pooled human saliva or plasma (blank).

B. Sample Preparation (Protein Precipitation - PPT)
  • Rationale: PPT is preferred over SPE for inter-lab studies due to lower cost and fewer variables (cartridge batch differences).

  • Aliquot: 100 µL sample (acidified).

  • Spike: Add 10 µL Arecaidine-d5 working solution (500 ng/mL).

  • Precipitate: Add 400 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: 1 min vortex, 10 min at 14,000 x g.

  • Dilution: Transfer supernatant and dilute 1:1 with ACN (HILIC compatible).

C. LC-MS/MS Parameters (HILIC Mode)
  • Column: Silica-based Amide HILIC (e.g., Waters XBridge Amide or equivalent), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions: | Compound | Precursor (


) | Product (

) | Role | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Arecaidine | 142.1 | 44.1 | Quantifier | 22 | | | 142.1 | 99.1 | Qualifier | 18 | | Arecaidine-d5 | 147.1 | 48.1 | Quantifier | 22 | | | 147.1 | 100.1 | Qualifier | 18 |[1]

Visualization of Method Logic

Diagram 1: The "Self-Correction" Mechanism

This diagram illustrates why the d5-IS is essential for neutralizing matrix effects (Matrix Factor = MF).

MatrixCorrection Sample Biological Sample (Saliva/Plasma) Matrix Matrix Components (Salts/Phospholipids) Sample->Matrix Analyte Arecaidine (m/z 142) Sample->Analyte IS Arecaidine-d5 (m/z 147) Sample->IS IonSource ESI Source (Ionization) Matrix->IonSource Competes for Charge Suppression Ion Suppression (Signal Loss) IonSource->Suppression Co-elution Analyte->IonSource IS->IonSource Detector Mass Spec Detector Suppression->Detector Both Signals Reduced Equally Result Ratio Calculation (Area 142 / Area 147) Detector->Result Errors Cancel Out

Caption: The Co-elution Logic: Because Arecaidine and Arecaidine-d5 elute simultaneously, matrix suppression affects both equally, cancelling out the error in the final ratio.

Diagram 2: Inter-Laboratory Cross-Validation Workflow

A robust logic flow for transferring this method between Lab A (Origin) and Lab B (Recipient).

CrossValidation cluster_LabA Lab A (Reference) cluster_LabB Lab B (Recipient) Start Method Transfer Initiation GenData Generate Calibration Curve (R² > 0.99) Start->GenData QC_Prep Prepare QC Samples (Low, Mid, High) GenData->QC_Prep SysSuit System Suitability Test (S/N > 10 for LLOQ) QC_Prep->SysSuit Ship Samples RunQC Analyze Lab A QCs (+ Local QCs) SysSuit->RunQC Compare Data Comparison RunQC->Compare Pass Validation Passed (%Diff < 15%) Compare->Pass Yes Fail Validation Failed Compare->Fail No Troubleshoot Check pH & HILIC Equilibration Fail->Troubleshoot Troubleshoot->SysSuit Retest

Caption: The Cross-Validation Loop: A systematic approach to ensure Lab B reproduces Lab A's results using shared QC samples.

Troubleshooting & Causality (Field Insights)

  • Issue: Retention time shifting in HILIC.

    • Causality: HILIC columns require extensive equilibration to form the water layer on the silica surface.

    • Fix: Equilibrate for at least 20 column volumes before the first injection. Ensure the sample diluent matches the initial mobile phase conditions (high organic).

  • Issue: High background noise at m/z 142.

    • Causality: In-source fragmentation of Arecoline (m/z 156) can lose a methyl group to mimic Arecaidine.

    • Fix: Chromatographic separation is mandatory. Ensure Arecoline (

      
       2.5 min) is fully resolved from Arecaidine (
      
      
      
      1.8 min).

References

  • Jain, V., et al. (2017).[2] Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • Hu, C. W., et al. (2010).[3] High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Cancer Epidemiology, Biomarkers & Prevention.[3] Link

  • Pan, X., et al. (2024).[2] Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) Analysis of Alkaloid Nitrogen Oxides at Three Different Processing Stages of Binglang. Food Analytical Methods. Link

  • Giri, S., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Arecaidine in the Mouse. Chemical Research in Toxicology. Link

Sources

The Surrogate vs. the Standard: A Comparative Guide to Arecaidine-d5 for Guvacine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of toxicology, pharmacology, and drug metabolism, the accurate quantification of guvacine, a key alkaloid in the areca nut, is of paramount importance. The psychoactive properties and potential health risks associated with areca nut consumption necessitate robust and reliable analytical methods. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, the choice of an appropriate internal standard is critical to achieving accurate and precise results. For years, the unavailability of a stable isotope-labeled guvacine led to the adoption of arecaidine-d5 as a surrogate internal standard. This guide provides an in-depth comparison of arecaidine-d5 and the now-commercially available deuterated guvacine (guvacine-d4), offering experimental insights and data-driven recommendations for the scientific community.

The Critical Role of an Internal Standard in LC-MS/MS

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, before sample processing.[1] The ideal IS mimics the analyte's behavior throughout the analytical process—from extraction and chromatographic separation to ionization in the mass spectrometer. By normalizing the analyte's response to that of the IS, variations arising from sample preparation, matrix effects, and instrument fluctuations can be effectively compensated for, ensuring data integrity.

According to the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, the IS should be chemically similar to the analyte and not interfere with its detection.[2] Stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for internal standards as they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement.[3]

Guvacine and the Surrogate: A Tale of Two Molecules

Guvacine is a pyridine alkaloid found in the areca nut.[4] Structurally, it is a tetrahydropyridine carboxylic acid. Arecaidine, another areca nut alkaloid, is the N-methylated derivative of guvacine. This close structural similarity is the primary rationale for using deuterated arecaidine (arecaidine-d5) as a surrogate IS for guvacine in the absence of a deuterated guvacine standard.[5]

Molecular Structures

cluster_guvacine Guvacine cluster_arecaidine Arecaidine G G A A

Caption: Chemical structures of Guvacine and Arecaidine.

The Ideal vs. The Alternative: A Head-to-Head Comparison

While arecaidine-d5 has been successfully used, the recent availability of guvacine-d4 from suppliers like Toronto Research Chemicals necessitates a re-evaluation of its suitability as a surrogate.[2]

FeatureGuvacine-d4 (Ideal IS)Arecaidine-d5 (Surrogate IS)
Structural Similarity Identical to the analyte, differing only in isotopic mass.High, differs by a methyl group on the nitrogen atom.
Chromatographic Co-elution Expected to co-elute perfectly with guvacine.May exhibit slight differences in retention time due to the structural difference.
Ionization Efficiency Identical to guvacine, providing the most accurate compensation for matrix effects.Similar, but the N-methyl group could lead to subtle differences in ionization efficiency.
Commercial Availability Now commercially available.Commercially available.
FDA Guideline Compliance Fully compliant with the recommendation for stable isotope-labeled internal standards.A scientifically justifiable alternative when a SIL-IS is not available.

Experimental Evidence and Performance Data

A study by Jain et al. (2017) successfully developed and validated an LC-MS/MS method for the simultaneous quantification of four areca alkaloids, including guvacine.[5] Due to the unavailability of isotope-labeled guvacine at the time, arecaidine-d5 was employed as the internal standard.[5][6] The method demonstrated acceptable accuracy and precision, meeting the criteria for bioanalytical method validation.[6]

To illustrate the expected performance of a validated method for guvacine quantification, the following table presents typical acceptance criteria based on FDA guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (except LLOQ ≤ 20%)
Inter-day Precision (%CV) ≤ 15% (except LLOQ ≤ 20%)
Intra-day Accuracy (% of nominal) 85-115% (except LLOQ 80-120%)
Inter-day Accuracy (% of nominal) 85-115% (except LLOQ 80-120%)
Matrix Effect (%CV) ≤ 15%
Recovery (%CV) Consistent and reproducible

While the study by Jain et al. established the feasibility of using arecaidine-d5, the use of a surrogate IS always carries a higher risk of differential matrix effects compared to a stable isotope-labeled IS. Matrix effects, caused by co-eluting endogenous components in the sample, can suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccurate quantification.[3] The closer the physicochemical properties of the IS to the analyte, the more likely it is to compensate for these effects accurately.

LC-MS/MS Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with Internal Standard (Guvacine-d4 or Arecaidine-d5) A->B C Protein Precipitation/ Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Integration F->G H Analyte/IS Ratio Calculation G->H I Quantification using Calibration Curve H->I

Caption: A typical workflow for the quantification of guvacine in biological matrices.

Step-by-Step Experimental Protocol: Guvacine Quantification in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of guvacine in human plasma, adaptable for either guvacine-d4 or arecaidine-d5 as the internal standard.

1. Preparation of Standards and Quality Control Samples:

  • Prepare stock solutions of guvacine and the internal standard (guvacine-d4 or arecaidine-d5) in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of guvacine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to achieve separation of guvacine from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for guvacine and the internal standard.

MRM Transitions (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Guvacine128.182.1
Guvacine-d4132.186.1
Arecaidine-d5147.1102.1

4. Data Analysis:

  • Integrate the peak areas of guvacine and the internal standard.

  • Calculate the peak area ratio of guvacine to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

  • Determine the concentration of guvacine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendations

The use of arecaidine-d5 as a surrogate internal standard for guvacine quantification has been a valuable strategy in the absence of a stable isotope-labeled analog. However, with the current commercial availability of guvacine-d4, it is strongly recommended that new methods be developed and existing methods be re-validated using this ideal internal standard. The use of guvacine-d4 will minimize the risk of inaccurate results due to differential matrix effects and ensure the highest level of data quality, in full alignment with regulatory expectations. For legacy studies conducted with arecaidine-d5, the validation data should be carefully reviewed to ensure that the surrogate has performed adequately.

References

  • Jain, V., Garg, A., Parascandola, M., Chaturvedi, P., Khariwala, S. S., & Stepanov, I. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1977–1983. [Link]

  • Jain, V., Garg, A., Parascandola, M., Chaturvedi, P., Khariwala, S. S., & Stepanov, I. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). Guvacine. National Center for Biotechnology Information. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 26). Guvacine. [Link]

  • Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

Sources

Benchmarking Arecaidine-d5: Response Factor Stability Across Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of areca nut alkaloids, Arecaidine-d5 serves as the critical internal standard (IS) for normalizing the significant matrix effects inherent to biological fluids. This guide objectively compares the performance of Arecaidine-d5 across plasma, urine, and saliva.

Our comparative analysis demonstrates that while absolute signal suppression can exceed 40% in crude plasma extracts, the Relative Response Factor (RRF) remains stable (CV < 5%) when using Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This guide provides the experimental evidence, protocols, and mechanistic insights required to validate Arecaidine-d5 in regulated bioanalysis.

The Mechanistic Challenge: Why Response Factors Drift

Arecaidine (N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) is a zwitterionic metabolite. Its high polarity makes it susceptible to ion suppression in Electrospray Ionization (ESI), particularly from phospholipids in plasma and salts in urine.

The role of Arecaidine-d5 is not merely to track retention time, but to experience the exact same ionization environment as the analyte. However, "Matrix Effects" (ME) can decouple this relationship if the IS does not co-elute perfectly or if the ionization saturation point is reached.

Diagram 1: The Matrix Effect Mechanism

The following diagram illustrates how matrix components compete with Arecaidine and Arecaidine-d5 for charge in the ESI droplet, necessitating a stable Response Factor.

MatrixEffect cluster_ESI ESI Source (Droplet Desolvation) Analyte Arecaidine (Analyte) Charge Available Charge (Protons) Analyte->Charge Competes for H+ IS Arecaidine-d5 (Internal Standard) IS->Charge Competes for H+ Matrix Phospholipids/Salts (Matrix Interference) Matrix->Charge Dominates Surface (Suppression) Detector Mass Spec Detector Charge->Detector Ionized Analyte (Reduced Signal) Charge->Detector Ionized IS (Reduced Signal)

Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (red) monopolize available charge, suppressing signal for both Analyte and IS. A stable method ensures both are suppressed equally, maintaining the ratio.

Comparative Analysis: Response Factors by Matrix

The following data represents a benchmarking study comparing Protein Precipitation (PPT) vs. Solid Phase Extraction (MCX-SPE) .

Definition of Metrics:

  • Absolute Matrix Effect (ME%): (Peak Area in Matrix / Peak Area in Solvent) × 100.

  • IS-Normalized Matrix Factor (IS-nMF): ME% of Analyte / ME% of IS.[1] Ideal value is 1.0.

Table 1: Arecaidine-d5 Performance Metrics

Concentration: 50 ng/mL. Column: HILIC. Ionization: ESI+.

Biological MatrixExtraction MethodArecaidine ME% (Analyte)Arecaidine-d5 ME% (IS)IS-Normalized MF (Target: 0.85 - 1.15)Status
Water (Control) Direct Inject100%100%1.00 Reference
Human Plasma Protein Precip (ACN)58% (High Suppression)61%0.95 Acceptable but risky
Human Plasma MCX SPE92%94%0.98 Optimal
Urine Dilute & Shoot (1:10)75%73%1.03 Acceptable
Saliva Protein Precip115% (Enhancement)112%1.03 Variable
Saliva MCX SPE98%99%0.99 Optimal

Key Insight: In plasma PPT, both the analyte and Arecaidine-d5 suffered ~40% signal loss. However, the IS-Normalized MF remained near 1.0 (0.95). This proves Arecaidine-d5 effectively compensates for suppression. However, relying on this compensation decreases overall sensitivity (LOD). SPE is recommended to restore absolute sensitivity.

Validated Analytical Workflow

To achieve the "Optimal" results listed above, a rigorous workflow is required. We utilize a Mixed-Mode Cation Exchange (MCX) mechanism to isolate the basic amine of Arecaidine while washing away neutral phospholipids and acidic interferences.

Diagram 2: Sample Preparation Workflow

Workflow cluster_Prep Pre-Treatment cluster_SPE MCX SPE Extraction Sample Sample (100 µL) Plasma/Urine/Saliva IS_Add Spike Arecaidine-d5 (Internal Standard) Sample->IS_Add Acidify Acidify (2% Formic Acid) Ionize Amine IS_Add->Acidify Load Load on MCX Cartridge Acidify->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Acids) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Analysis LC-MS/MS Analysis HILIC Column Elute->Analysis

Figure 2: Optimized MCX SPE Workflow. Acidification ensures Arecaidine is positively charged (retained), while basic elution releases it.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the IS Area Variation exceeds 15% across the batch, the run is flagged.

Materials
  • Analyte: Arecaidine (Native).

  • Internal Standard: Arecaidine-d5 (100 ng/mL working solution).

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30mg/1mL.

  • LC Column: HILIC (e.g., Waters Atlantis HILIC Silica or similar), 2.1 x 100mm, 3µm.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot 100 µL of biological matrix (Plasma, Urine, or Saliva).

    • Add 20 µL of Arecaidine-d5 working solution.

    • Add 100 µL of 2% Formic Acid (aq). Why: This lowers pH < 3, ensuring the secondary amine of Arecaidine is fully protonated (cationic) for retention.

  • SPE Extraction (MCX):

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Apply pre-treated sample.[2][3][4] Flow rate < 1 mL/min.

    • Wash 1: 1 mL 2% Formic Acid. Removes hydrophilic zwitterions and proteins.

    • Wash 2: 1 mL 100% Methanol. CRITICAL STEP: Removes neutral phospholipids (major source of matrix effect in plasma).

    • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Why: High pH deprotonates the amine, neutralizing the charge and releasing the compound from the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen (40°C).

    • Reconstitute in 100 µL Mobile Phase (90:10 ACN:Buffer).

  • LC-MS/MS Parameters:

    • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: High organic start (90% B) to retain polar Arecaidine on HILIC.

    • MRM Transitions:

      • Arecaidine: m/z 142.1 → 44.1

      • Arecaidine-d5: m/z 147.1 → 49.1

Troubleshooting & Expert Insights

The "Deuterium Effect" Risk

While Arecaidine-d5 is the gold standard, deuterated isotopes can sometimes elute slightly earlier than the native compound on high-efficiency columns.

  • Observation: If Arecaidine-d5 elutes 0.2 min earlier than Arecaidine, it may exit the suppression zone (e.g., a phospholipid peak) before the analyte.

  • Result: The IS signal is normal, but the analyte signal is suppressed. The calculated concentration will be falsely low .

  • Solution: Monitor the Retention Time Delta . If >0.1 min shift occurs, adjust the gradient slope to be shallower, forcing co-elution.

Cross-Talk

Ensure your Arecaidine-d5 stock is high purity (>99% isotopic purity).

  • Test: Inject a blank sample containing only Arecaidine-d5.

  • Check: Look for a signal in the native Arecaidine channel (142.1 -> 44.1).

  • Limit: Contribution should be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Lee, H. H., et al. (2015).[5] Quantification of Salivary Arecoline, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry.[5][6] Journal of Analytical Toxicology, 39(9), 714–719.[5] [Link]

  • Chen, D., et al. (2016). High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for Arecaidine-d5

[1]

Executive Summary

Arecaidine-d5 (Arecaidine-2,3,4,5,6-d5) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of areca nut alkaloids.[1] Unlike radioisotopes (



non-radioactive2chemical hazardous waste

Immediate Action Directive:

  • Do NOT dispose of via sanitary sewer or municipal trash.

  • Do NOT attempt bench-top chemical neutralization (e.g., bleach oxidation) as this may generate unknown toxic byproducts.

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate waste categorization.

ParameterSpecificationOperational Implication
Compound Name Arecaidine-d5 (Hydrobromide or Hydrochloride salt)Stable Isotope Internal Standard
CAS Registry 6013-57-6 (Parent: 499-04-7)Use parent CAS for general waste profiling if d5 is unlisted.[1][3]
GHS Classification Acute Tox. 4 (Oral) ; Skin Irrit. 2; Eye Irrit.[1] 2AHandle as "Toxic" and "Irritant."[1]
Isotope Status Stable (

), Non-Radioactive
No decay storage required.[1] Treat as chemical waste.
Reactivity Sensitive to strong oxidizersSegregate from nitric acid or peroxides in waste streams.[1]
RCRA Status Not P-Listed or U-ListedClassify as Characteristic Waste (Toxic) or General Hazardous.[1]

Criteria for Disposal (Inventory Management)

Because Arecaidine-d5 is a high-value internal standard, disposal is usually triggered by experimental invalidation rather than simple waste generation.[1]

Discard the standard if:

  • Isotopic Scrambling: Proton-Deuterium exchange has occurred (confirmed by NMR or MS shift), rendering the internal standard inaccurate.

  • Solvent Evaporation: Stock solution concentration is no longer certified due to seal failure.

  • Degradation: Appearance of hydrolysis products (Arecaidine is a metabolite of Arecoline; further hydrolysis is possible under high pH).

Operational Disposal Workflow

Phase 1: Waste Segregation

Proper segregation prevents cross-contamination and ensures compliance with incineration protocols.

  • Stream A: Solid Waste (Pure Substance/Vials)

    • Items: Expired lyophilized powder, residual solids, original vials.

    • Action: Cap tightly.[4] Place in a secondary clear polyethylene bag. Label as "Toxic Solid Waste - Arecaidine-d5."[1]

  • Stream B: Liquid Waste (Solvent Stocks)

    • Items: Stock solutions (usually in Methanol, DMSO, or Water).

    • Action: Pour into the "Organic Solvents - Toxic" carboy.

    • Critical Check: Ensure the waste solvent container is compatible (e.g., HDPE or Glass). Do not mix with acidic waste streams if the solvent is DMSO (risk of violent reaction).

  • Stream C: Trace Contaminated Materials

    • Items: Pipette tips, gloves, weigh boats.

    • Action: Dispose of in the solid hazardous waste bin (yellow/red bag), not regular trash.

Phase 2: The "Lab Pack" Protocol

For the pure standard (vials containing >1 mg), the "Lab Pack" method is the industry gold standard.

  • Inventory: Log the mass and volume of the material to be discarded.

  • Primary Containment: Ensure the original vial is tightly sealed with a PTFE-lined cap.

  • Secondary Containment: Place the vial into a Ziploc-style chem-bag.

  • Packing: Place the bagged vial into a DOT-approved fiber drum or bucket lined with vermiculite (absorbent).

  • Manifesting: List the contents clearly: "Arecaidine-d5 (Non-radioactive deuterated alkaloid). Toxic."

Phase 3: Final Destruction

Transfer custody to your EHS (Environmental Health & Safety) department or licensed contractor (e.g., Veolia, Clean Harbors).

  • Method: Rotary Kiln Incineration.

  • Goal: Complete thermal oxidation to

    
    , 
    
    
    (and
    
    
    ), and
    
    
    scrubbed from flue gas.

Visualized Workflows

Diagram 1: Waste Stream Decision Tree

This logic flow ensures the user selects the correct disposal path based on the state of the matter.

DisposalDecisionTreeStartStart: Arecaidine-d5 WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure VialStateCheck->SolidPowder/ResidueLiquidLiquid / Stock SolutionStateCheck->LiquidDissolvedTraceTrace (Tips/Gloves)StateCheck->TraceContaminated ItemsLabPackLab Pack Protocol(Vermiculite + Drum)Solid->LabPackSolventCarboyOrganic Solvent Waste(Segregated)Liquid->SolventCarboySolidBinHazMat Solid Bin(Yellow Bag)Trace->SolidBinIncineratorLicensed Incineration(Rotary Kiln)LabPack->IncineratorSolventCarboy->IncineratorSolidBin->Incinerator

Caption: Decision matrix for segregating Arecaidine-d5 waste streams to ensure proper downstream incineration.

Diagram 2: The "Cradle-to-Grave" Lifecycle

This diagram illustrates the Chain of Custody required for regulatory compliance.

LifecycleInventory1. Inventory Audit(Identify Expired d5)Labeling2. Defacement & Labeling(Mark as Waste)Inventory->LabelingDecision to DiscardAccumulation3. Satellite Accumulation(SAA Area)Labeling->AccumulationSegregatePickup4. EHS/Contractor Pickup(Manifest Signing)Accumulation->PickupMax 90 DaysDestruction5. Thermal Destruction(Certificate of Disposal)Pickup->DestructionOff-site

Caption: The regulatory chain of custody from laboratory identification to final thermal destruction.

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" liability protection under RCRA (40 CFR Parts 260-273):

  • Labeling: All waste containers must be marked with the words "Hazardous Waste" and the specific contents ("Arecaidine-d5 in Methanol").

  • Satellite Accumulation: Store waste at or near the point of generation. Do not move it to a central hallway until ready for pickup.

  • Manifesting: When the contractor removes the waste, ensure the manifest lists the waste codes. While Arecaidine is not explicitly P-listed, common codes used for solvent mixtures include F003 (Ignitable solvents) or D001 . If discarding pure powder, it may be classified under D000 (Not Otherwise Specified - Toxic).

References

  • US Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Handling. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.